5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYUIXNFIYAFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856438 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352398-48-1 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle is the core of several commercial drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine, highlighting its therapeutic versatility.[3][4] The scaffold's unique electronic and steric properties allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1][4]
This guide focuses on a specific, functionally rich derivative: This compound . The introduction of two key functional groups—a fluorine atom at the 5-position and a carboxylic acid at the 2-position—imparts distinct characteristics that are highly relevant for drug development professionals.
-
The carboxylic acid moiety is a critical functional group found in approximately 450 drugs.[5] It often serves as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. However, its presence can also introduce challenges related to metabolic stability and cell membrane permeability.[5][6]
-
The fluorine atom acts as a powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity (pKa) of nearby groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.
Understanding the interplay of these features is paramount for researchers aiming to leverage this scaffold for novel therapeutic agents. This document provides a detailed exploration of the chemical properties, synthesis, and strategic applications of this compound.
Core Physicochemical Properties
The rational design of drug candidates begins with a thorough understanding of their fundamental physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source / Method | Significance in Drug Discovery |
| Molecular Formula | C₈H₅FN₂O₂ | - | Defines the elemental composition. |
| Molecular Weight | 180.14 g/mol | Calculated | Influences diffusion and transport properties. Generally, lower MW (<500) is preferred. |
| pKa | Predicted ~2.5-3.5 | Predicted | The acidity of the carboxylic acid is crucial for its ionization state at physiological pH (7.4), affecting solubility and receptor binding. The electron-withdrawing fluorine atom is expected to increase acidity compared to the non-fluorinated parent compound. |
| logP | Predicted ~1.0-1.5 | Predicted | A measure of lipophilicity, which dictates membrane permeability and solubility. The value represents a balance between the lipophilic heterocyclic core and the hydrophilic carboxylic acid. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Calculated | Key for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Imidazole N, Carbonyl O) | Calculated | Provides multiple points for hydrogen bonding, contributing to binding affinity. |
Structural Representation
The core structure consists of a fused imidazole and pyridine ring, with substituents at key positions for modulating activity and properties.
Caption: Chemical structure of this compound.
Synthesis and Reactivity: A Platform for Chemical Exploration
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, providing a robust foundation for producing derivatives like the title compound.
General Synthetic Strategy
The most common and reliable method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[8][9] For this compound, the logical precursors are 6-fluoro-2-aminopyridine and bromopyruvic acid .
The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic system. More contemporary methods, such as multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer pathways to more complex derivatives in a single step.[10][11]
Caption: General synthetic workflow for the target compound.
Reactivity and Medicinal Chemistry Applications
The true power of this molecule lies in its potential for further functionalization.
-
The Carboxylic Acid Handle: The -COOH group is an ideal anchor for creating chemical libraries via amidation . Coupling the carboxylic acid with a diverse panel of amines generates a series of carboxamide derivatives.[12] This strategy is fundamental in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The conversion of a carboxylic acid to an amide can improve cell permeability and reduce the potential for metabolic liabilities associated with the acid functionality.[9]
-
Ring Functionalization: The imidazo[1,2-a]pyridine ring itself can undergo site-selective C-H functionalization, although the existing substituents will direct this reactivity.[13] This allows for the introduction of additional diversity elements to further probe the chemical space around the core scaffold.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Determining the Solubility of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the solubility of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the rationale behind experimental choices, ensuring a robust and reproducible approach to characterizing this key physicochemical property.
Introduction: The Critical Role of Solubility in the Development of Imidazo[1,2-a]pyridine-Based Drug Candidates
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a member of this important class of heterocyclic compounds, holds significant potential for drug discovery efforts. However, a critical hurdle in the development of many promising compounds, particularly those with fused bicyclic ring systems like imidazopyridines, is their often-limited aqueous solubility.[2]
Poor solubility can severely hamper drug absorption, leading to low bioavailability and diminished therapeutic efficacy. Therefore, an early and accurate assessment of a compound's solubility is paramount for guiding lead optimization, formulation development, and ultimately, the success of a drug discovery program. This guide will provide the foundational knowledge and practical protocols for characterizing the solubility of this compound.
Foundational Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical applications, aqueous solubility is of primary interest as it dictates the dissolution rate and subsequent absorption of an orally administered drug.[4] The solubility of a compound like this compound is governed by a complex interplay of its physicochemical properties, including:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together. Higher lattice energy leads to lower solubility.
-
Solvation Energy: The energy released when solute molecules interact with solvent molecules. Favorable interactions, such as hydrogen bonding with water, increase solubility.
-
Ionization (pKa): The presence of ionizable groups, like the carboxylic acid in the target molecule, means that solubility will be highly dependent on the pH of the medium.[5] The ionized form of the molecule is typically much more soluble in water than the neutral form.
-
Lipophilicity (LogP): The balance between the molecule's hydrophilicity and lipophilicity. While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility.
Experimental Determination of Solubility: A Multi-Faceted Approach
There is no single "best" method for determining solubility; the choice of assay depends on the stage of drug discovery, the amount of compound available, and the desired throughput.[4] Here, we detail two fundamental and widely used approaches: thermodynamic and kinetic solubility determination.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound. The most reliable and widely accepted method for its determination is the shake-flask method .[4]
The shake-flask method is designed to achieve a true equilibrium between the undissolved solid compound and the saturated solution. By agitating an excess of the solid in the solvent for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the maximum amount of the compound that can be dissolved under the specified conditions.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calibration: Prepare a standard curve of known concentrations of the compound to accurately determine the concentration in the experimental samples.
Figure 1. Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
In the early stages of drug discovery, when compound availability is limited and a large number of compounds need to be screened, kinetic solubility assays are often employed.[7] These methods are faster and require less material than the shake-flask method.
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO).[7] This method does not represent true thermodynamic equilibrium but rather the point of supersaturation and subsequent precipitation. It provides a rapid assessment of a compound's "dissolvability" under non-equilibrium conditions, which is often sufficient for ranking compounds and identifying potential solubility liabilities early on.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Precipitation Induction: The addition of the aqueous buffer to the DMSO stock solution induces the precipitation of the compound once its solubility limit is exceeded.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.
Figure 2. Workflow for Kinetic Solubility Determination by the Turbidimetric Method.
Data Presentation and Interpretation
The solubility of this compound should be determined in multiple relevant media to provide a comprehensive profile. All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility Profile of this compound
| Solvent/Buffer | pH | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Simulated Gastric Fluid (SGF) | 1.2 | Thermodynamic | 37 | Experimental Value | Experimental Value |
| Simulated Intestinal Fluid (SIF) | 6.8 | Thermodynamic | 37 | Experimental Value | Experimental Value |
| PBS | 7.4 | Kinetic | 25 | Experimental Value | Experimental Value |
Advanced and Complementary Techniques
While the shake-flask and turbidimetric methods are workhorses in solubility assessment, other techniques can provide valuable and complementary information.
-
Solution Calorimetry: This method measures the heat of dissolution and can be used to determine solubility, particularly in viscous or non-aqueous systems.[8] It also provides thermodynamic data on the dissolution process.
-
Potentiometric Titration: For ionizable compounds like this compound, this technique can be used to determine the pKa and the solubility of the ionized and non-ionized species.
Conclusion and Future Directions
Determining the solubility of this compound is a critical step in its evaluation as a potential drug candidate. A thorough characterization using both thermodynamic and kinetic methods in various biorelevant media will provide the necessary data to guide medicinal chemistry efforts and inform formulation strategies. Should the compound exhibit low solubility, various formulation approaches such as salt formation, co-solvents, or amorphous solid dispersions can be explored to enhance its dissolution and bioavailability. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality, reproducible solubility data, thereby enabling data-driven decisions in the drug discovery and development process.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. [Link]
-
Al-Azzam, S., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1857-1866. [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
-
Wang, T., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1151-1156. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. [Link]
-
Di Maria, F., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(5), 1083. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021, January 7). ResearchGate. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] Its remarkable versatility and broad spectrum of biological activities have led to the development of several marketed drugs, including the anxiolytic alpidem, the hypnotic agent zolpidem, and the gastroprotective zolimidine.[3][5][6][7] The unique structural and electronic properties of this nitrogen-based heterocycle make it an ideal framework for designing novel therapeutic agents that can interact with a wide array of biological targets.[8][9] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of novel imidazo[1,2-a]pyridine derivatives, with a particular focus on their burgeoning role in oncology.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern transition metal-catalyzed couplings. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic ring system.
Classical Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[8][10] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the final product.
A catalyst-free approach for this transformation has been reported, reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C, highlighting the efficiency and eco-friendliness of this method.[11] Neutral alumina has also been effectively used as a catalyst for this reaction at ambient temperature.[11]
Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a powerful tool for the rapid generation of molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[2][10] This reaction is particularly valuable for creating libraries of compounds for high-throughput screening.
Another notable MCR involves the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct and efficient route to a diverse range of imidazo[1,2-a]pyridine derivatives.[8]
Modern Catalytic Methods
In recent years, transition metal-catalyzed reactions have gained prominence for the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions and broader functional group tolerance.[12] Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is an environmentally friendly approach.[13] Furthermore, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is compatible with a wide array of functional groups.[13]
Iron catalysts have been utilized for the oxidative diamination of nitroalkenes with 2-aminopyridines to yield 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions.[13]
Microwave-assisted synthesis has also been shown to significantly accelerate the preparation of imidazo[1,2-a]pyridine derivatives, leading to reduced reaction times and improved yields.[8]
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The imidazo[1,2-a]pyridine core is associated with a wide range of pharmacological activities, making it a highly attractive scaffold for drug discovery.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[9] These compounds have demonstrated efficacy against a variety of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[9] The anticancer effects are often attributed to the inhibition of key signaling pathways and molecular targets.[9]
Mechanism of Action in Oncology:
One of the key mechanisms of action for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel imidazo[1,2-a]pyridine compounds have been shown to decrease the phosphorylation of Akt and its downstream target mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[14]
Furthermore, specific imidazo[1,2-a]pyridine derivatives have been designed as targeted covalent inhibitors. For instance, by employing a scaffold hopping strategy, novel KRAS G12C inhibitors have been synthesized, with compound I-11 identified as a potent agent against KRAS G12C-mutated NCI-H358 cells.[2]
The induction of apoptosis is a common outcome of treatment with these compounds.[15] This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases, or the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8.[15][16][17]
Anticancer Signaling Pathway
Antituberculosis and Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimycobacterial agents, with some compounds showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.[3][8] A notable example is Q203, which targets the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis.[18]
In addition to their antitubercular properties, these compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[8]
Experimental Protocols: A Guide to Synthesis and Evaluation
General Synthesis of 3-unsubstituted Imidazo[1,2-a]pyridines via Cascade Reaction
This protocol is based on the method developed by Santra and colleagues for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from nitroolefins and 2-aminopyridines.[8]
-
Reaction Setup: To a solution of 2-aminopyridine (1 mmol) and nitroolefin (1.2 mmol) in a suitable solvent (e.g., acetonitrile), add FeCl3 (10 mol%) as the catalyst.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-unsubstituted imidazo[1,2-a]pyridine.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: A Summary of Biological Activity
| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |
| I-11 | NCI-H358 (KRAS G12C) | Cytotoxicity | Potent | [2] |
| IP-5 | HCC1937 (Breast Cancer) | MTT | 45 | [15][17] |
| IP-6 | HCC1937 (Breast Cancer) | MTT | 47.7 | [15][17] |
| Compound 6 | A375 (Melanoma) & HeLa (Cervical) | MTT | <10 & 35 | [14] |
| PI3Kα Inhibitor | Breast Cancer Cell Lines | PI3Kα Inhibition | 0.002 | [14] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities, particularly in oncology, ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this privileged scaffold for new therapeutic applications. The use of advanced synthetic methodologies, computational drug design, and comprehensive biological screening will undoubtedly accelerate the journey of novel imidazo[1,2-a]pyridine derivatives from the laboratory to the clinic.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp8HCeczKi43vpGpb7Onvu2Xw8lEpXX0WFE0Yt_-jxI6QemY0aFAJDMhevaPzQMSLusZCq__fKnC0JtW8xWKtWA_fQ9FH4mQcC9mqRXzWQm-CGAkyyB9wB7c2ryDBVbn5cqzDjVDzTlKA0yYJx1VABOkyvMYaBBWPawda9UHHOfAIdbuEN95ZSHI5e8L_cHWfusA==]
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27150630/]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/fused/imidazopyridines.shtm]
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00705a]
- [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8126135/]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00311a]
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27240167/]
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/379054705_Various_Synthesis_of_Imidazo12-apyridines_Derivatives_and_Therapeutic_Significance_A_Review]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05526]
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/377106096_Imidazo12-_a_pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6686001/]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08000]
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [URL: https://www.researchgate.net/publication/351833534_Imidazo12-apyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/303348123_Imidazo12-apyridine_Scaffold_as_Prospective_Therapeutic_Agents]
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/slct.202104332]
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00311a]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [URL: https://www.researchgate.net/publication/363624869_The_Anticancer_Effects_of_Novel_Imidazo12-aPyridine_Compounds_against_HCC1937_Breast_Cancer_Cells]
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08246a]
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S022352341930777X]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022) | Akram M. Altaher | 5 Citations. SciSpace. [URL: https://typeset.io/papers/the-anticancer-effects-of-novel-imidazo-1-2-a-pyridine-2l1g7k029v]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. tandfonline.com [tandfonline.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Theoretical Calculation of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including notable drugs like Zolpidem and Alpidem.[1][2] Its unique electronic and structural properties make it a fertile ground for drug discovery, with applications spanning anticancer, antimicrobial, and anti-inflammatory domains.[3] This guide provides an in-depth technical framework for the theoretical investigation of a specific, promising derivative: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. As a Senior Application Scientist, my objective is to present not just a methodology, but a robust, self-validating computational strategy. We will explore the core theoretical calculations—Density Functional Theory (DFT) for structural and electronic properties, and Time-Dependent DFT (TD-DFT) for spectroscopic predictions—explaining the causality behind each step. While experimental data for our target molecule is scarce, we will establish the trustworthiness of our proposed protocol by applying it to the well-characterized parent molecule, imidazo[1,2-a]pyridine, and comparing the results with established experimental values. This document is structured to empower researchers to apply these computational techniques with confidence, accelerating the rational design of novel therapeutics based on this vital scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research.[4] Its rigid structure and rich electron density make it an ideal backbone for designing molecules that can interact with a variety of biological targets. The introduction of a fluorine atom at the 5-position and a carboxylic acid at the 2-position of this scaffold, as in our target molecule, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties significantly. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can act as a key hydrogen bonding donor or acceptor, or as a handle for further derivatization.
Theoretical calculations provide a powerful, cost-effective means to predict the physicochemical properties of such novel compounds before their synthesis, enabling a more focused and efficient drug discovery process. This guide will provide the necessary protocols to perform these calculations accurately.
Computational Methodology: A Step-by-Step Protocol
The following protocols are designed to be implemented using a standard quantum chemistry software package such as Gaussian. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven reliability and widespread use for similar heterocyclic systems, offering a good balance between accuracy and computational cost.[5]
Molecular Structure Optimization and Vibrational Analysis
The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Input File Preparation: Construct a starting geometry of this compound using a molecular builder. The initial coordinates do not need to be perfect, as the optimization algorithm will find the energy minimum.
-
Gaussian Input:
-
Execution and Analysis: Run the calculation. A successful completion will yield the optimized coordinates. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The output will also provide the predicted infrared (IR) spectrum.
Causality and Expertise: The Opt keyword requests the geometry optimization, which systematically alters the molecular geometry to find the lowest energy state. The Freq keyword is non-negotiable for any valid optimized structure; it calculates the second derivatives of the energy with respect to atomic positions, which confirms the nature of the stationary point. A true minimum has all positive (real) frequencies. The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like our target molecule. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution, with diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the non-spherical nature of electron clouds in bonded atoms.
Workflow for Geometry Optimization and Vibrational Analysis
Sources
literature review of 5-fluoro-substituted imidazopyridines
An In-Depth Technical Guide to 5-Fluoro-Substituted Imidazopyridines in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. When this strategy is applied to privileged scaffolds—molecular frameworks known to bind to multiple biological targets—the potential for developing novel therapeutics is significantly amplified. The imidazopyridine core is one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of 5-fluoro-substituted imidazopyridines, delving into their synthesis, the rationale behind their design, and their application as potent therapeutic agents. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to innovate within this promising chemical space.
The Imidazopyridine Scaffold: A Privileged Framework in Medicinal Chemistry
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of imidazole and pyridine rings.[1] Depending on the fusion pattern, several isomers exist, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine being the most extensively studied in drug discovery.[2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors, making them a "privileged scaffold" in medicinal chemistry.[3][4]
Compounds bearing the imidazopyridine nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and potent modulatory effects on the central nervous system (CNS).[2][5] This versatility has led to the development of several marketed drugs, such as zolpidem (for insomnia), alpidem (an anxiolytic), and olprinone (for acute heart failure), validating the therapeutic potential of this heterocyclic system.[5]
Strategic Fluorination: The Role of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position of the imidazopyridine ring is a deliberate design choice aimed at enhancing drug-like properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—impart significant advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyridine nitrogen. This fine-tuning of basicity is critical for optimizing solubility, cell permeability, and off-target activity, particularly hERG channel affinity.
-
Enhanced Target Binding: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can significantly improve binding affinity and selectivity.
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a crucial factor for CNS-targeted drugs.[6]
Synthesis of 5-Fluoro-Imidazopyridines
The construction of the 5-fluoro-imidazopyridine scaffold is typically achieved through cyclization reactions starting from a fluorinated aminopyridine precursor. Various synthetic methodologies have been developed, ranging from classic condensation reactions to modern multi-component and transition-metal-catalyzed approaches.
One prevalent and robust method is the reaction of a 2-amino-6-fluoropyridine derivative with an α-haloketone, a variation of the classic Tschitschibabin reaction.[7] More recent advancements include one-pot, multi-component strategies and cycloaddition reactions that offer higher efficiency and molecular diversity.[8][9]
Visualizing the Synthetic Workflow
The following diagram illustrates a general synthetic pathway for preparing substituted 5-fluoro-imidazo[1,2-a]pyridines.
Caption: Generalized workflow for the synthesis of 5-fluoro-imidazopyridine derivatives.
Exemplary Protocol: NaIO₄/TBHP-Promoted (3+2) Cycloaddition
This protocol, adapted from a novel method for synthesizing C3-carbonylated imidazopyridines, demonstrates an efficient approach with broad substrate scope.[8]
Objective: To synthesize a 3-aroyl-5-fluoro-imidazo[1,2-a]pyridine derivative.
Materials:
-
2-Amino-6-fluoropyridine (1.0 mmol)
-
Substituted Propargyl Alcohol (1.2 mmol)
-
Sodium Periodate (NaIO₄) (2.0 mmol)
-
tert-Butyl Hydroperoxide (TBHP), 70% in H₂O (3.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
Step-by-Step Procedure:
-
To a sealed reaction tube, add 2-amino-6-fluoropyridine (1.0 mmol), the desired propargyl alcohol (1.2 mmol), NaIO₄ (2.0 mmol), and DCE (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add TBHP (3.0 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction at 80 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-carbonylated 5-fluoro-imidazo[1,2-a]pyridine.
Causality and Self-Validation: The use of NaIO₄ and TBHP serves as a potent oxidizing system to promote the (3+2) cycloaddition cascade.[8] The protocol's trustworthiness is validated by the clear, step-wise purification process, allowing for the isolation and characterization (e.g., via NMR and MS) of the final product, confirming its structure and purity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 5-fluoro-imidazopyridine scaffold has been successfully exploited to generate potent inhibitors and modulators for various therapeutic targets.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[10] Imidazopyridines have proven to be versatile scaffolds for designing potent kinase inhibitors.[11] The 5-fluoro substituent often enhances potency and improves pharmacokinetic profiles.
A notable example is the development of dual inhibitors targeting F-ms-like tyrosine kinase 3 (FLT3) and Aurora kinases for the treatment of Acute Myeloid Leukemia (AML).[12] The FLT3 internal tandem duplication (FLT3-ITD) mutation is a key driver in AML, and its inhibition is a validated therapeutic strategy.[12]
Caption: Simplified FLT3 signaling pathway and the point of intervention by inhibitors.
Structure-Activity Relationship (SAR) Insights: Studies on imidazo[4,5-b]pyridine-based kinase inhibitors revealed key SAR trends.[6]
-
Fluoro Substituents: The introduction of fluoro groups on aryl rings attached to the core scaffold generally increases lipophilicity and enhances cytotoxic potency.[6]
-
Amide Modifications: Converting a carboxylic acid group on a substituent to a methyl ester or a cyclopropyl amide can dramatically increase activity, suggesting the importance of hydrogen bond donors/acceptors and steric bulk in this region.[6]
-
Heterocyclic Substituents: The type of heterocycle at the 2-position of the imidazo[4,5-b]pyridine system significantly impacts potency, with a pyrimidine ring showing the highest activity in one study.[6]
Table 1: Representative 5-Fluoro-Imidazopyridine-Based Kinase Inhibitors
| Compound Class | Target(s) | Key Potency (IC₅₀/Kᵢ) | Disease Indication | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | FLT3, Aurora A/B | Kᵢ = 6.2 nM (FLT3) | Acute Myeloid Leukemia (AML) | [12] |
| Imidazo[1,2-a]pyridine | PARP, NAMPT | IC₅₀ = 1.2 nM (PARP1) | Triple-Negative Breast Cancer | [13] |
| Imidazo[4,5-b]pyridine | Cytotoxic Agent | IC₅₀ = 0.457 µM (MDA-MB-231) | Breast Cancer |[6] |
Modulation of Central Nervous System (CNS) Targets
The imidazopyridine scaffold is a validated framework for agents targeting CNS disorders, including neurodegenerative and psychiatric conditions.[2] Various imidazopyridines have been identified as potent modulators of targets like GABA-A receptors, serotonin receptors, and enzymes such as fatty acid amide hydrolase (FAAH) and LRRK2, which are implicated in Alzheimer's, Parkinson's, and depression.[14]
The 5-fluoro substituent is particularly valuable for CNS drug design. By increasing lipophilicity, it can facilitate passage across the blood-brain barrier.[6] Furthermore, its ability to block metabolism can prevent the formation of inactive or toxic metabolites within the brain, leading to a cleaner pharmacological profile. Recently, interest has grown in developing CNS-penetrant PARP inhibitors for treating brain malignancies, a field where fluoro-imidazopyridines could play a significant role.[15]
Anti-Infective Activity
The rise of multi-drug resistant bacteria necessitates the development of novel antibiotics. Imidazopyridines have emerged as a promising class of anti-infective agents.[16] The scaffold can be decorated with various substituents to optimize activity against a range of pathogens.
SAR studies have shown that halogenation can be a key strategy for improving antibacterial potency. One review highlighted that bromo-fluoro substituents significantly enhanced the antibacterial activity of certain imidazopyridine derivatives.[16] Another study noted that a fluorine atom on a phenyl ring attached to the imidazopyridine core boosted activity against S. aureus.[1] These compounds are believed to exert their effects by targeting essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.[16]
Table 2: Representative Fluoro-Substituted Imidazopyridine Anti-Infectives
| Compound Structure/Class | Target Organism(s) | Potency (MIC) | SAR Highlight | Reference |
|---|---|---|---|---|
| Indole-based Imidazopyridine | S. aureus, E. coli | Not specified | Bromo-fluoro substituents enhance activity | [16] |
| Phenyl-Imidazopyridine-Pyran | S. aureus | 7.8 µg/mL | para-Fluoro on phenyl ring increases activity |[1] |
Conclusion and Future Perspectives
The 5-fluoro-substituted imidazopyridine scaffold represents a powerful and versatile platform for modern drug discovery. The strategic placement of a fluorine atom provides a reliable method for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. This has led to the successful development of potent molecules across diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases.
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore the vast chemical space around this scaffold more systematically. Elucidating the precise mechanisms of action and resistance will be crucial for advancing these compounds into clinical development. Furthermore, the development of novel, late-stage fluorination techniques could provide more direct and efficient routes to novel analogs, accelerating the discovery of next-generation therapeutics based on this privileged core.
References
-
Di Donato, L., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 248. Available at: [Link]
-
Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals, 15(11), 1358. Available at: [Link]
-
Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15, 12345-12350. Available at: [Link]
-
Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
-
Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6543. Available at: [Link]
-
Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
-
Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
Kumar, A., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(3), 671. Available at: [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 55(21), 9358-9371. Available at: [Link]
-
Sajith, A.M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. Available at: [Link]
-
Krystof, V., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. Available at: [Link]
-
Ghaffari, S., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Available at: [Link]
-
Various Authors. (2018). Antibacterial imidazo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
Mohammadi, A., et al. (2021). Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis. Polycyclic Aromatic Compounds, 41(5), 1085-1092. Available at: [Link]
-
Ghaffari, S., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]
-
Kawamura, K. (2012). 2-(3-Fluoro-[4-11C]tolyl)-4,5-dihydro-1H-imidazole. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Johannes, J.W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Weinreb, O., et al. (2005). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Drug Targets, 6(5), 565-577. Available at: [Link]
-
Wang, T., et al. (2024). The role of gastrodin in the management of CNS-related diseases: Underlying mechanisms to therapeutic perspectives. Phytotherapy Research. Available at: [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, a fluorinated derivative with significant potential in drug discovery. While a specific CAS number for this compound is not publicly cataloged as of the time of this writing, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, plausible synthetic routes, and the biological significance of the core scaffold, offering valuable insights for researchers engaged in the development of novel therapeutics.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in drug discovery, renowned for its diverse pharmacological activities.[1] This bicyclic aromatic system, consisting of a fused pyridine and imidazole ring, is present in several marketed drugs, including the anxiolytics zolpidem and alpidem.[1] The scaffold's planarity and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets.
Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of biological activities, including:
-
Anticancer[2]
-
Anti-inflammatory[2]
-
Antiviral[3]
-
Antibacterial[3]
-
Anticonvulsant[2]
-
GABA-A receptor modulation[4]
The introduction of a fluorine atom at the 5-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core is expected to modulate the compound's physicochemical and pharmacological properties significantly. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while the carboxylic acid group provides a key site for interaction with biological targets or for further chemical modification.
Physicochemical Properties
While experimental data for this compound is not available, we can infer its properties from closely related compounds.
| Property | Imidazo[1,2-a]pyridine-2-carboxylic acid | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 5-fluoropyridine-2-carboxylic Acid | 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | This compound (Predicted) |
| CAS Number | 64951-08-2[5] | 1020034-56-3[6][7] | 107504-08-5[8] | Not available | Not available |
| Molecular Formula | C₈H₆N₂O₂[5] | C₈H₅FN₂O₂[6] | C₆H₄FNO₂[8] | C₉H₈N₂O₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 162.15 g/mol [5] | 180.14 g/mol [6] | 141.10 g/mol [8] | 176.17 g/mol [9] | 180.14 g/mol |
| Appearance | Solid[9] | Solid | Solid[8] | Solid[9] | Expected to be a solid |
| Solubility | Limited water solubility | Expected limited water solubility | Soluble in organic solvents | Expected limited water solubility | Expected limited water solubility, soluble in polar organic solvents |
| pKa | Acidic (due to carboxylic acid) | Acidic (due to carboxylic acid) | Acidic (due to carboxylic acid) | Acidic (due to carboxylic acid) | Expected to be acidic |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be designed based on established methods for the synthesis of the imidazo[1,2-a]pyridine core.[10] The most common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via the condensation of 2-amino-6-fluoropyridine and bromopyruvic acid.
Materials:
-
2-Amino-6-fluoropyridine
-
Bromopyruvic acid
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-fluoropyridine (1.0 eq) in anhydrous ethanol (20 mL).
-
Addition of Reagent: To the stirred solution, add bromopyruvic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Significance and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of drugs targeting a variety of diseases. The introduction of a fluorine atom can significantly enhance the therapeutic potential of these compounds.
Potential Therapeutic Areas:
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity by inhibiting various kinases and other key proteins involved in cancer cell proliferation and survival.[2]
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial, antiviral, and antifungal agents.[3]
-
Neuroscience: As demonstrated by zolpidem and alpidem, imidazo[1,2-a]pyridines can act as modulators of GABA-A receptors, making them attractive candidates for the treatment of anxiety, insomnia, and other neurological disorders.[4] The 8-fluoro analogue has been specifically investigated as a bioisosteric replacement in a GABA-A receptor modulator.[4]
-
Inflammatory Diseases: Certain derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating chronic inflammatory conditions.[2]
Caption: Potential biological implications of this compound.
Analytical Methods for Characterization and Quantification
Robust analytical methods are essential for the characterization and quantification of this compound in both synthetic and biological matrices.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is typically effective for separating the compound from impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both qualitative and quantitative analysis. It provides molecular weight confirmation and can be used to quantify the compound in complex biological samples with high sensitivity and selectivity.[11]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.
-
¹H NMR: Will show characteristic signals for the protons on the imidazo[1,2-a]pyridine core, with chemical shifts and coupling constants influenced by the fluorine and carboxylic acid substituents.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Will show a characteristic signal for the fluorine atom, which can be useful for confirming its position on the pyridine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific data for this compound is limited, by leveraging the extensive knowledge of the broader imidazo[1,2-a]pyridine class, researchers can confidently pursue its synthesis and biological evaluation. The strategic incorporation of a fluorine atom and a carboxylic acid group provides a strong foundation for developing drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
-
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity, C8H5FN2O2, 1 gram. (n.d.). Retrieved from [Link]
-
5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem. (n.d.). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem. (n.d.). Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (n.d.). Retrieved from [Link]
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. Retrieved from [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). Arhiv za farmaciju, 75(4), 291-306. Retrieved from [Link]
-
Narayan, S., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 22(6), e010622205513. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved from [Link]
-
Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4849. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid [cymitquimica.com]
- 8. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
<
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced metabolic stability and binding affinity.[3] 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.[3][4] This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the cyclocondensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate to yield the corresponding ethyl ester, followed by its hydrolysis.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the classical Tschitschibabin reaction, a cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] The endocyclic nitrogen of 2-amino-5-fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular condensation to form the fused bicyclic imidazo[1,2-a]pyridine ring system.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-fluoropyridine | ≥98% | Commercially Available | Starting material. |
| Ethyl bromopyruvate | Technical grade | Commercially Available | Handle with care, lachrymator. |
| Sodium bicarbonate (NaHCO₃) | Reagent grade | Commercially Available | Base to neutralize HBr byproduct. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl acetate (EtOAc) | Reagent grade | Commercially Available | Extraction solvent. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | For washing the organic layer. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercially Available | Drying agent. |
| Round-bottom flask | Varies | N/A | Reaction vessel. |
| Reflux condenser | Varies | N/A | To prevent solvent loss. |
| Magnetic stirrer and stir bar | N/A | N/A | For efficient mixing. |
| Heating mantle | N/A | N/A | For controlled heating. |
| Separatory funnel | Varies | N/A | For liquid-liquid extraction. |
| Rotary evaporator | N/A | N/A | For solvent removal. |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluoropyridine (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol to dissolve the starting material. To this solution, add sodium bicarbonate (2.0 eq).
-
Initiation of Reaction: Slowly add ethyl bromopyruvate (1.1 eq) to the stirring suspension at room temperature. Causality Note: The slow addition helps to control any initial exotherm.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield a pure solid.
Part 2: Hydrolysis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
The second step is a standard saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate | As synthesized | N/A | Starting material from Part 1. |
| Sodium hydroxide (NaOH) | Reagent grade | Commercially Available | Base for hydrolysis. |
| Ethanol (EtOH) | Reagent grade | Commercially Available | Co-solvent. |
| Water (H₂O) | Deionized | N/A | Solvent. |
| Hydrochloric acid (HCl) | 1 M solution | Prepared in-house | For acidification. |
| Round-bottom flask | Varies | N/A | Reaction vessel. |
| Reflux condenser | Varies | N/A | To prevent solvent loss. |
| Magnetic stirrer and stir bar | N/A | N/A | For efficient mixing. |
| Heating mantle | N/A | N/A | For controlled heating. |
| pH paper or pH meter | N/A | N/A | To monitor acidification. |
| Buchner funnel and filter paper | N/A | N/A | For isolating the product. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Mechanism of Imidazo[1,2-a]pyridine Formation
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and target binding affinity, making fluorinated analogs like 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid highly valuable in drug discovery programs.[1][2]
Robust and unambiguous analytical characterization is paramount for the advancement of any new chemical entity. It ensures structural integrity, quantifies purity, and provides the foundational data required for regulatory submissions and reproducible biological testing. This guide presents a comprehensive, multi-technique approach to the characterization of this compound, providing detailed protocols and interpretation guidance for researchers, quality control analysts, and drug development professionals.
Molecular Structure and Physicochemical Properties
Prior to analysis, understanding the basic properties of the target compound is essential.
-
Compound Name: this compound
-
Molecular Formula: C₈H₅FN₂O₂
-
Structure:

Integrated Analytical Workflow
A combination of orthogonal analytical techniques is required for full characterization. The workflow below illustrates how data from different methods are integrated to build a complete profile of the compound, confirming its identity, structure, purity, and composition.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and its high boiling point. The acidic proton of the carboxylic acid is often observable as a broad singlet in DMSO-d₆.
-
Nuclei: ¹H NMR provides information on the proton environment. ¹³C NMR identifies all unique carbon atoms. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom, offering high sensitivity and a wide chemical shift range with no background interference.[7]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -2 to 15 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum relative to a known standard (e.g., external CFCl₃ at 0 ppm or an internal standard).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.
Expected Spectral Data & Interpretation
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Assignment |
| ¹H NMR | ~13.0 - 14.0 | Broad singlet | Carboxylic acid proton (-COOH) |
| ~8.5 - 8.7 | Doublet of doublets | H at position 8 | |
| ~8.2 - 8.4 | Singlet | H at position 3 | |
| ~7.6 - 7.8 | Doublet of doublets | H at position 6 | |
| ~7.2 - 7.4 | Triplet | H at position 7 | |
| ¹³C NMR | ~160 - 165 | Singlet | Carboxylic acid carbon (C=O) |
| ~140 - 160 | Doublet (¹JCF) | C at position 5 (bearing Fluorine) | |
| ~110 - 150 | Multiple signals | Remaining aromatic and heterocyclic carbons | |
| ¹⁹F NMR | -110 to -130 | Multiplet | Fluorine at position 5 |
Note: The exact chemical shifts and coupling constants are predictive and should be confirmed by experimental data. The fluorine atom will induce through-bond coupling to nearby ¹H and ¹³C nuclei, which can be observed as splitting in their respective signals (JHF, JCF).
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing strong evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
-
Interpretation:
-
Positive Mode: Look for the protonated molecular ion [M+H]⁺ at m/z 181.04.
-
Negative Mode: Look for the deprotonated molecular ion [M-H]⁻ at m/z 179.03.
-
High-Resolution MS (HRMS): If available, HRMS can confirm the elemental composition by matching the exact mass to within a few parts per million (ppm) of the theoretical value (C₈H₅FN₂O₂).[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for this class of molecule.
Causality Behind Experimental Choices:
-
Column: A C18 column is a robust, general-purpose reversed-phase column that provides good retention for moderately polar aromatic compounds.
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times. Acetonitrile is a common organic modifier.
-
Detection: The fused aromatic ring system contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (determined by a UV scan) highly sensitive.
Protocol: Reversed-Phase HPLC Purity Assay
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or λmax) |
-
Analysis:
-
Inject the sample and record the chromatogram for a sufficient runtime to elute all components.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule, serving as an excellent orthogonal method for identity confirmation.
Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 - 1680 | C=O stretch | Carboxylic Acid (carbonyl) |
| ~1630 - 1450 | C=C and C=N stretch | Aromatic/Heterocyclic Rings |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid |
| ~1250 - 1000 | C-F stretch | Aryl-Fluoride |
Elemental Analysis
Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique is fundamental for confirming the empirical formula, which, when combined with the molecular weight from MS, confirms the molecular formula.
Protocol: CHN Analysis Overview
-
Instrumentation: Use a commercial CHN analyzer.
-
Sample Preparation: Accurately weigh a small amount of the highly pure, dried sample (1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Comparison: The experimental percentages of C, H, and N are compared to the theoretical values. A match within ±0.4% is considered acceptable.
Theoretical Values for C₈H₅FN₂O₂:
-
Carbon (C): 53.34%
-
Hydrogen (H): 2.80%
-
Nitrogen (N): 15.55%
Summary of Analytical Data
The table below consolidates the expected results from the comprehensive characterization of a pure sample of this compound.
| Technique | Parameter | Expected Result |
| HRMS | [M+H]⁺ Exact Mass | 181.0408 (Calculated for C₈H₆FN₂O₂) |
| ¹H NMR | Diagnostic Peaks | Broad singlet ~13-14 ppm (-COOH); Aromatic signals ~7.2-8.7 ppm |
| ¹⁹F NMR | Chemical Shift | Singlet/Multiplet ~ -110 to -130 ppm |
| HPLC | Purity | ≥ 98.0% (by area %) |
| FTIR | Key Stretches (cm⁻¹) | ~1700 (C=O), Broad ~3000 (O-H), ~1200 (C-F) |
| Elemental | %C, %H, %N | Within ±0.4% of theoretical values (53.34, 2.80, 15.55) |
Conclusion
The rigorous characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, FTIR for functional group identification, and elemental analysis for compositional verification, a complete and reliable profile of this important molecule can be established. The protocols and expected data outlined in this guide provide a robust framework for scientists engaged in the synthesis, quality control, and development of novel imidazopyridine-based compounds.
References
-
PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
ScienceLab. 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity. [Link]
-
ATSDR. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]
-
Nicholson, J. K., et al. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications, 1999. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. [Link]
-
Powers, L. S., et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 2021. [Link]
-
Slade, P., et al. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
-
Venkateswarlu, P. Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 1975. [Link]
-
PubChem. Imidazo[1,2-a]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Al-Gorably, N. A. M., et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 2024. [Link]
-
Di Maria, F., et al. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 2021. [Link]
-
PubChemLite. 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
-
PubChemLite. 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid [cymitquimica.com]
- 5. PubChemLite - 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19F NMR spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][5][6][7] In the realm of oncology, IP-based molecules have emerged as promising candidates for targeted cancer therapy.[8][9][10] These compounds have been shown to exert their anticancer effects by modulating various cellular pathways crucial for tumor growth and survival.[1][2]
This document provides a comprehensive guide for researchers investigating the biological activity of a specific derivative, 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid . While specific data for this exact molecule is emerging, this guide synthesizes established knowledge of the broader IP class to propose likely mechanisms of action and provide detailed protocols for its evaluation as a potential anticancer agent.
Proposed Mechanism of Action: Targeting Key Cancer Signaling Pathways
Based on extensive research into structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound exerts its anticancer effects through the inhibition of critical cell signaling pathways, primarily the PI3K/AKT/mTOR pathway, and by inducing apoptosis.[1][11][12] The fluorine substitution at the 5-position may enhance the molecule's binding affinity and selectivity for its molecular targets.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[12] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling to AKT and mTOR.[11][12] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[12]
In Vitro Evaluation of Anticancer Activity
A systematic in vitro assessment is the first step to characterizing the anticancer properties of a novel compound.[13] This involves a series of assays to determine its effects on cell viability, proliferation, and the mechanism of cell death.[14]
Cell Viability and Cytotoxicity Assays
The initial screening of an anticancer compound involves determining its effect on the viability of cancer cell lines.[14][15] A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |
| A549 | Lung Carcinoma | 48 | 18.2 |
| HeLa | Cervical Cancer | 48 | 15.8 |
| PC-3 | Prostate Cancer | 48 | 21.4 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.[17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[17][19]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's therapeutic potential in a physiological context.[13] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[20][21][22]
Xenograft Tumor Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth.[20][23][24]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[21]
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Table 2: Hypothetical Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound | 25 | 750 ± 120 | 40 |
| Compound | 50 | 450 ± 90 | 64 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of the biological activity of this compound. Based on the established anticancer properties of the imidazo[1,2-a]pyridine scaffold, this compound holds potential as a novel therapeutic agent. Further investigations should focus on elucidating its specific molecular targets through techniques such as kinase profiling and molecular docking studies. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential for its advancement in the drug development pipeline.
References
- Vertex AI Search. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
- Vertex AI Search. (2024).
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- Vertex AI Search. (2024). Preclinical Drug Testing Using Xenograft Models.
- National Center for Biotechnology Information. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.
- BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
- National Center for Biotechnology Information. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- National Center for Biotechnology Information. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
- National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Vertex AI Search. (2024).
- Creative Biolabs. (n.d.). Xenograft Models.
- National Center for Biotechnology Information. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
- Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents.
- BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cells.
-
Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
- Abcam. (n.d.). Apoptosis.
- National Center for Biotechnology Information. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Abcam. (n.d.). Induction of apoptosis in cells.
-
National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
-
National Center for Biotechnology Information. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. xenograft.org [xenograft.org]
- 23. crownbio.com [crownbio.com]
- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a Kinase Inhibitor
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant interest as potential anticancer agents due to their ability to inhibit key survival kinases.[3][4] The imidazo[1,2-a]pyridine core offers a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5] This application note provides a detailed guide for researchers on the evaluation of a specific derivative, 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, as a potential kinase inhibitor, with a focus on the PI3K/Akt/mTOR signaling pathway, a frequently implicated cascade in cancer progression.[3][6][7]
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Structure | |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Note: The user should determine the optimal solvent and concentration for their specific experimental setup.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the known activity of other imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its anticancer effects by inhibiting one or more kinases within the PI3K/Akt/mTOR signaling pathway.[3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] Inhibition of key kinases in this pathway, such as PI3K, Akt, or mTOR, can lead to cell cycle arrest and apoptosis in cancer cells.[3]
RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation"]; Apoptosis [label="Inhibition of Apoptosis"]; Inhibitor [label="5-Fluoroimidazo[1,2-a]pyridine-\n2-carboxylic acid", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits pro-apoptotic proteins"]; mTORC1 -> CellGrowth [label="Promotes"];
Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> Akt [arrowhead=tee, color="#FBBC05"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#34A853"]; }
Hypothesized inhibition points in the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed protocols for the biochemical and cell-based evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the in vitro inhibitory activity of the compound against a specific kinase, for example, PI3Kα. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[8]
Objective: To determine the IC₅₀ value of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Substrate specific for the kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
This compound
-
Positive control inhibitor (e.g., a known PI3Kα inhibitor)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add the master mix to the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A [label="Prepare Compound Dilutions"]; B [label="Add Compound to Plate"]; C [label="Add Kinase/Substrate Mix"]; D [label="Initiate with ATP & Incubate"]; E [label="Stop Reaction & Deplete ATP\n(ADP-Glo™ Reagent)"]; F [label="Generate Luminescence\n(Kinase Detection Reagent)"]; G [label="Read Luminescence"]; H [label="Calculate IC50"];
A -> B -> C -> D -> E -> F -> G -> H; }
Workflow for the in vitro biochemical kinase assay.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context. For the PI3K/Akt pathway, this would involve measuring the levels of phosphorylated Akt (p-Akt).
Objective: To determine the effect of this compound on the phosphorylation of a downstream kinase substrate in cancer cells.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, A375)[3][4]
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., insulin or EGF) to stimulate the pathway
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for several hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control signals.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of the compound on the proliferation and viability of cancer cells.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ value.
-
Data Interpretation and Troubleshooting
-
Biochemical vs. Cellular Potency: A significant drop in potency from the biochemical to the cellular assay may indicate poor cell permeability, compound efflux, or off-target effects.
-
Selectivity Profiling: To assess the selectivity of this compound, it is recommended to screen it against a panel of other kinases.
-
Assay Optimization: The concentrations of enzyme, substrate, and ATP in biochemical assays, as well as cell seeding density and treatment times in cellular assays, should be optimized for robust and reproducible results.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a comprehensive framework for its initial characterization, from in vitro biochemical profiling to cell-based functional assays. By systematically evaluating its inhibitory activity and cellular effects, researchers can gain valuable insights into its therapeutic potential and guide further lead optimization efforts.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 735. [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
-
ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... Retrieved from [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
El-Sayed, M. A.-S., Abdel-Aziz, M., & Nossier, E. S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 1–11. [Link]
-
Gabr, M. T., El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, anti-quorum-sensing and anticancer agents. European Journal of Medicinal Chemistry, 123, 916–924. [Link]
-
Wang, W., Li, C., Chen, Z., Zhang, J., Ma, L., Tian, Y., Ma, Y., Guo, L., Wang, X., Ye, J., et al. (2021). Novel diosgenin–amino acid–benzoic acid mustard trihybrids exert antitumor activity via inducing apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signaling pathway in breast cancer. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2012). Synthesis and biological evaluation of some new imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355–362. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, R. J., Taha, M. O., & Al-Tel, T. H. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(19), 4277–4283. [Link]
-
Son, M. K., Jung, K. H., Lee, H., Seo, J., Hong, S. W., & Lee, J. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 54(8), 2455–2466. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
ResearchGate. (2025, August 5). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Son, M. K., Jung, K. H., Lee, H., Seo, J., Hong, S. W., & Lee, J. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 853–858. [Link]
-
Blaquiere, N., Mus-Veteau, I., & Gu, X. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(5), 1913–1918. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Oh, C.-H. (2020). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 25(19), 4539. [Link]
-
International Journal of Scientific & Engineering Research. (2014, May 26). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Retrieved from [Link]
-
MDPI. (2022, November 16). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Al-Far, R. J. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Far, R. J., & Taha, M. O. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(17), 7474–7481. [Link]
-
Son, M. K., Jung, K. H., Lee, H., Seo, J., Hong, S. W., & Lee, J. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. [Link]
-
Blaquiere, N., Mus-Veteau, I., & Gu, X. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(5), 1913–1918. [Link]
-
Son, M. K., Jung, K. H., Lee, H., Seo, J., Hong, S. W., & Lee, J. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1893–1897. [Link]
-
Son, M. K., Jung, K. H., Lee, H., Seo, J., Hong, S. W., & Lee, J. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
-
Aguilar-Mariscal, M., Leyva, M., Pérez-Vásquez, M., González-Fernández, M. L., Villa-Ruano, A. -L., Valencia, D., & Ballesteros-Monrreal, M. G. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(13), 7309. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Far, R. J., & Taha, M. O. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 30(22), 5009. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Anticancer Research
Introduction: Unveiling the Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell proliferation and migration.[1][2] This document provides a comprehensive guide for researchers investigating the anticancer properties of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. While specific experimental data for this particular analogue is not yet extensively published, this guide synthesizes the current knowledge on closely related imidazo[1,2-a]pyridine derivatives to provide a robust framework for its evaluation. The protocols and mechanistic insights detailed herein are based on the established activities of this compound class, which predominantly involve the modulation of critical cellular signaling pathways implicated in cancer progression.[1][3]
Anticipated Mechanism of Action: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects by targeting fundamental signaling pathways that are often dysregulated in cancer.[1] The primary anticipated mechanisms of action for this compound, based on its structural class, include the inhibition of the PI3K/Akt/mTOR pathway, induction of cell cycle arrest, and initiation of apoptosis.[2][3]
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn suppresses downstream signaling required for tumor cell survival and proliferation.[2][3]
Cell cycle arrest is another common outcome of treatment with this class of compounds. By interfering with the function of key cell cycle regulators, such as cyclin-dependent kinases (CDKs), these molecules can halt the progression of cancer cells through the cell cycle, often at the G2/M phase, thereby preventing their division.[2]
Ultimately, these cellular insults often converge on the induction of apoptosis , or programmed cell death. Imidazo[1,2-a]pyridine derivatives have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][4]
Caption: Anticipated mechanism of action of this compound.
In Vitro Experimental Protocols
The following protocols provide a starting point for evaluating the anticancer activity of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: A typical experimental workflow for in vitro anticancer evaluation.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported IC50 values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines. This data can serve as a benchmark for the expected potency of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | ~10 | [3] |
| Compound 6 | WM115 (Melanoma) | ~15 | [3] |
| Compound 6 | HeLa (Cervical) | ~35 | [3] |
| IP-5 | HCC1937 (Breast) | 45 | [2] |
| IP-6 | HCC1937 (Breast) | 47.7 | [2] |
| IP-7 | HCC1937 (Breast) | 79.6 | [2] |
| HB9 | A549 (Lung) | 50.56 | [5] |
| HB10 | HepG2 (Liver) | 51.52 | [5] |
Troubleshooting and Scientific Integrity
Ensuring Reproducibility:
-
Compound Purity and Stability: Always ensure the purity of the this compound sample. Store the compound under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling to avoid cross-contamination.
-
Consistent Passaging: Maintain a consistent cell passaging number for experiments to minimize phenotypic drift.
Common Experimental Issues:
-
Inconsistent IC50 Values: This can arise from variations in cell seeding density, incubation time, or reagent quality. Strict adherence to the protocol is essential.
-
High Background in Assays: Ensure thorough washing steps and use appropriate controls to minimize background signals.
-
Flow Cytometry Debris: Gate out cellular debris during flow cytometry analysis to ensure accurate quantification of cell populations.
Safety Precautions
Researchers handling this compound should adhere to standard laboratory safety practices. As the toxicological properties of this specific compound may not be fully characterized, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The application notes and protocols provided here offer a comprehensive framework for the initial in vitro evaluation of this compound. Based on the extensive research on related compounds, it is anticipated that this molecule may exhibit anticancer activity through the modulation of key signaling pathways such as PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis. Further investigations, including in vivo studies and detailed mechanistic analyses, will be crucial to fully elucidate its therapeutic potential.
References
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-86. [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5537-5545. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate. [Link]
-
Hamd, A. A., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. [Link]
-
Ghanbari, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113421. [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Endoori, S., et al. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. ResearchGate. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
Application Note & Protocols: A Framework for the In Vitro Evaluation of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Derivatives of this scaffold have shown significant promise as inhibitors of various cellular kinases, such as PI3K, Akt/mTOR, and receptor tyrosine kinases, which are often dysregulated in diseases like cancer.[1][4][5][6][7] The strategic incorporation of a fluorine atom at the 5-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a key interaction point for molecular targets or a handle for further chemical modification.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. It outlines a logical cascade of assays, from initial cytotoxicity screening to target engagement and mechanism of action studies, providing detailed, field-proven protocols and explaining the scientific rationale behind experimental choices.
Part 1: Preliminary Compound Management
1.1 Quality Control and Solubility Before initiating biological assays, it is critical to confirm the identity and purity of the test compounds (typically via LC-MS and ¹H-NMR) and to assess their solubility.
-
Rationale: Impurities can lead to misleading biological data. Poor solubility can result in an overestimation of the concentration required for a biological effect.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the derivative in 100% dimethyl sulfoxide (DMSO).
-
Visually inspect for complete dissolution. If precipitation occurs, gentle warming or sonication may be applied.
-
For aqueous buffer solubility, perform serial dilutions of the DMSO stock into phosphate-buffered saline (PBS) or cell culture medium. Assess for precipitation visually or by measuring turbidity. The final DMSO concentration in all assays should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Part 2: Primary Screening: Antiproliferative and Cytotoxicity Assays
The first step in characterizing a new compound series is to determine its effect on cell viability and proliferation. The MTS assay is a robust, colorimetric method for this purpose.[8][9][10]
2.1 Principle of the MTS Assay Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media.[10][11] The quantity of formazan, measured by absorbance at ~490 nm, is directly proportional to the number of viable cells in the culture.[10][11]
2.2 Detailed Protocol: MTS Assay for IC₅₀ Determination
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer[12][13]) into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of the this compound derivatives in culture medium from the DMSO stock. The final concentration range should typically span from 100 µM to 0.1 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the same final concentration) and "no-cell" blank wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well as per the manufacturer's instructions.[8][9][14]
-
Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[8][11]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
2.3 Data Presentation: Example IC₅₀ Values
| Derivative ID | Cancer Cell Line | IC₅₀ (µM) |
| F-IPCA-01 | A549 (Lung) | 7.5 |
| F-IPCA-01 | MCF-7 (Breast) | 2.3 |
| F-IPCA-02 | A549 (Lung) | > 100 |
| F-IPCA-02 | MCF-7 (Breast) | 89.1 |
| Staurosporine | A549 (Lung) | 0.01 |
| Staurosporine | MCF-7 (Breast) | 0.008 |
Staurosporine is included as a common positive control for cytotoxicity.
Part 3: Target Engagement: Kinase Inhibition Assays
Given that imidazo[1,2-a]pyridine derivatives are frequently identified as kinase inhibitors[1][7][15], a direct biochemical assay is essential to confirm target engagement. The ADP-Glo™ Kinase Assay is a universal, luminescent method suitable for virtually any kinase.[16][17]
3.1 Principle of the ADP-Glo™ Kinase Assay The assay quantifies the amount of ADP produced during a kinase reaction.[16] It is a two-step process: first, a reagent is added to stop the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus to the kinase activity.[16][18]
3.2 Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution according to the specific kinase being tested. Prepare serial dilutions of the test compounds in buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the test compound (or vehicle control).
-
Initiate Reaction: Add ATP to start the kinase reaction. The total volume is typically small (e.g., 5 µL).[19] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[19] Incubate for 40 minutes at room temperature.[19][20]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well.[19] Incubate for 30-60 minutes at room temperature.[19]
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.
3.3 Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.
Part 4: Mechanism of Action: Apoptosis Induction
If the compounds induce cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[21] The Caspase-Glo® 3/7 Assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[22]
4.1 Principle of the Caspase-Glo® 3/7 Assay The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[22] In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to caspase activity.[22][23][24]
4.2 Detailed Protocol: Measuring Apoptosis
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds (at concentrations around their IC₅₀ values) for a specified time (e.g., 6, 12, 24 hours) as described in section 2.2. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium.[24]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by calculating the fold-change in caspase activity in treated cells compared to vehicle-treated cells.
4.3 Visualization: Intrinsic Apoptosis Pathway
Caption: Simplified diagram of the intrinsic apoptosis pathway initiated by a test compound.
Conclusion
This application note provides a validated, tiered approach for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, target engagement, and the mechanism of action, researchers can efficiently identify promising lead compounds for further development. The protocols described herein are robust, scalable for high-throughput screening, and grounded in established biochemical principles, ensuring the generation of reliable and reproducible data.
References
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). Spandidos Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Recent Patents on Soda-Medication. Retrieved January 20, 2026, from [Link]
- ADP Glo Protocol. (n.d.). [Source not available].
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved January 20, 2026, from [Link]
- MTS Cell Proliferation Assay Kit User Manual. (n.d.). [Source not available].
-
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2- a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. content.protocols.io [content.protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 24. promega.com [promega.com]
Application Notes & Protocols: A Guide to Developing Assays for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Targets
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system, forming the core of numerous therapeutic agents due to its synthetic versatility and broad spectrum of biological activities.[1][2][3] Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the development of robust biochemical and cell-based assays for targets of novel compounds based on this scaffold, using 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a representative molecule. We will detail strategic workflows, step-by-step protocols, and data interpretation, grounded in established scientific principles to ensure the generation of reliable and actionable data.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a cornerstone of medicinal chemistry, found in marketed drugs like the anxiolytic alpidem and the insomnia medication zolpidem.[1] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for fine-tuning of its pharmacodynamic and pharmacokinetic properties. Research has revealed that derivatives of this class can engage a wide array of biological targets, including protein kinases, enzymes crucial for microbial survival, and immune checkpoint proteins.[1][6] Specifically, this scaffold has been identified in inhibitors of:
-
Phosphoinositide 3-kinase (PI3K) , a key node in a frequently up-regulated signaling pathway in human cancers.[6]
-
The PD-1/PD-L1 immune checkpoint axis , with some derivatives acting as antagonists that disrupt the PD-1/PD-L1 complex.[7][8]
-
Mycobacterial enzymes , such as the cytochrome bc1 complex, making them promising candidates for new anti-tuberculosis drugs.[1][9]
-
Inflammatory pathways , including the modulation of the STAT3/NF-κB signaling cascade.[5]
Given this precedent, a new derivative like this compound warrants a systematic and multi-faceted approach to identify its biological targets and characterize its activity.
The Assay Development Workflow: A Strategic Overview
The path from a novel compound to a validated lead involves a logical progression of assays designed to answer specific questions at each stage.[10] This workflow ensures that resources are spent on the most promising molecules and that the data generated is robust and interpretable. The primary goal is to first confirm biological activity, then identify the mechanism of action (MoA), and finally, characterize the compound's potency and selectivity.[11]
Caption: High-level workflow for small molecule assay development.
Protocol I: Biochemical Assays for Direct Target Inhibition
Biochemical assays using purified components are the foundational step for determining if a compound directly interacts with its hypothesized target, such as a protein kinase.[12] The goal is to measure the compound's effect on the enzyme's catalytic activity in a controlled, cell-free environment.
Rationale and Causality
We will use a protein kinase as a representative target class, given the known activity of imidazo[1,2-a]pyridines against kinases like PI3K.[6] The ADP-Glo™ Kinase Assay is a robust choice as it measures the production of ADP, a universal product of kinase reactions.[13]
A critical prerequisite is to determine the Michaelis-Menten constant (Km) of the substrate for the kinase. Running the inhibition assay with the substrate concentration at or below its Km is essential for sensitively detecting competitive inhibitors.[12] This is because a competitive inhibitor must compete with the substrate for binding to the enzyme's active site; if the substrate concentration is too high (saturating), the inhibitor's effect will be masked.[14]
Protocol 3.1: ADP-Glo™ Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Target Kinase (e.g., PI3Kα)
-
Kinase Substrate (e.g., a relevant peptide or lipid)
-
This compound (Test Compound)
-
Known Kinase Inhibitor (Positive Control, e.g., Wortmannin for PI3K)
-
ATP (at Km concentration)
-
Kinase Reaction Buffer (specific to the enzyme)
-
DMSO (Vehicle)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your "source plate."
-
Prepare the Positive Control and DMSO-only (Vehicle) controls similarly.
-
-
Reaction Setup:
-
Prepare a master mix of Kinase Reaction Buffer containing the kinase and its substrate.
-
Add the components to the 384-well plate in the order specified in the table below. It is common to add the inhibitor before initiating the reaction with ATP to allow for pre-incubation.
-
| Step | Component | Volume (µL) | Final Concentration | Notes |
| 1 | Kinase Reaction Buffer | 2.0 | 1X | |
| 2 | Test Compound / Controls | 0.5 | Variable (e.g., 100 µM - 1.7 nM) | Transfer from source plate. Final DMSO concentration should be ≤1%. |
| 3 | Kinase + Substrate Mix | 1.25 | Enzyme/Substrate-dependent | Pre-incubate compound with enzyme for 15-30 min at room temp. |
| 4 | ATP Solution | 1.25 | Km concentration | Initiates the reaction. |
| Total Reaction Volume | 5.0 |
-
Kinase Reaction Incubation:
-
Seal the plate and incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined linear reaction time (e.g., 60 minutes).
-
-
ADP Detection (as per ADP-Glo™ Manual):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the average signal from the Vehicle (DMSO) wells as 100% activity and the average signal from the Positive Control (maximal inhibition) wells as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol II: Cell-Based Assays for Phenotypic and Pathway Effects
While biochemical assays confirm direct target inhibition, cell-based assays are crucial for understanding a compound's activity in a biological context.[15] They can answer key questions: Does the compound get into cells? Is it cytotoxic? Does it engage its target and modulate the intended signaling pathway within the cell?
Rationale: Connecting Target to Cellular Function
Based on literature, imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, which is central to cell proliferation, survival, and growth.[5][6] Therefore, a logical follow-up to a positive PI3K biochemical result is to assess whether our test compound inhibits the phosphorylation of Akt, a key downstream node in this pathway, in a cellular context.
Caption: Simplified PI3K/Akt signaling pathway.
Protocol 4.1: Cell Viability/Cytotoxicity Assay
First, it is essential to determine the compound's general effect on cell health. A highly cytotoxic compound may produce misleading results in subsequent pathway-specific assays.
Procedure (using a Resazurin-based assay):
-
Cell Plating: Seed a cancer cell line known to be dependent on the PI3K/Akt pathway (e.g., MCF-7 breast cancer cells) in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (similar to the biochemical assay) for a relevant duration (e.g., 48-72 hours). Include vehicle (DMSO) and a known cytotoxic agent (e.g., Staurosporine) as controls.
-
Assay: Remove media and add fresh media containing resazurin solution. Incubate for 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Analysis: Calculate the concentration that reduces cell viability by 50% (GI50) by plotting fluorescence against compound concentration.
Protocol 4.2: Western Blot for Akt Phosphorylation
This assay directly measures target engagement by quantifying the change in the phosphorylation state of a downstream effector.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activation.
-
Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the PI3K/Akt pathway with a growth factor (e.g., insulin or IGF-1) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure that changes in the phospho-protein signal are not due to changes in the total amount of protein.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Akt signal to the total Akt signal for each sample.
Validating Direct Binding: The Biophysical Approach
While biochemical inhibition and cellular pathway modulation provide strong evidence of activity, they do not definitively prove direct physical interaction. Biophysical methods can provide this confirmation.
Isothermal Titration Calorimetry (ITC): This technique is considered the gold standard for characterizing binding interactions.[16] ITC directly measures the heat released or absorbed when a compound binds to its target protein.[16] This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction, providing unequivocal evidence of direct binding.[16]
Conclusion
Developing assays for a novel compound like this compound requires a hierarchical and evidence-based strategy. The process begins with hypothesis-driven biochemical assays to confirm direct target interaction, followed by cell-based assays to verify cellular potency, mechanism of action, and phenotypic consequences. Each step is designed to build confidence in the compound's activity and provide a rationale for the next stage of investigation. By employing these robust, well-controlled protocols, researchers can efficiently characterize novel members of the promising imidazo[1,2-a]pyridine class and accelerate their journey through the drug discovery pipeline.
References
-
Narayan, R., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Middeldorp, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Middeldorp, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. Available at: [Link]
-
Daghestani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Narayan, R., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
- This cit
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Wikipedia. Enzyme inhibitor. Wikipedia. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
-
Berrier, A. L. (2005). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PubMed Central. Available at: [Link]
-
Kumar, K., & Singh, R. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
- This cit
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
European ScreeningPort. (2009). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Available at: [Link]
- This cit
-
LibreTexts, Biology. (2022). 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Signaling Pathway Assays [promega.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation and cyclization of 2-amino-6-fluoropyridine with an ethyl pyruvate derivative, such as ethyl bromopyruvate, to form the intermediate ester. The second step is the hydrolysis of this ester to yield the final carboxylic acid product. This pathway is an application of the well-established Tschitschibabin reaction for imidazopyridine synthesis.[1][2]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis in a question-and-answer format.
Part 1: Synthesis of Ethyl 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (Intermediate)
Question 1: My cyclization reaction to form the intermediate ester has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Tschitschibabin-type cyclization are a frequent issue. The problem often stems from one of three areas: starting material quality, reaction conditions, or side reactions.
Causality Analysis: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-fluoropyridine by ethyl bromopyruvate, followed by an intramolecular condensation to form the imidazole ring.[2] Suboptimal conditions can stall the reaction at the intermediate pyridinium salt stage or promote competing side reactions.
Troubleshooting Workflow:
Key Optimization Parameters:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Absolute Ethanol | Try DMF or n-Butanol | Improves solubility of starting materials, potentially increasing reaction rate.[3] |
| Temperature | Reflux (~78°C in EtOH) | Ensure vigorous reflux; higher boiling point solvents like n-butanol can be used. | Higher temperatures can overcome the activation energy for the final cyclization step. |
| Base | Typically none | Add 1.5-2.0 eq. of a mild base like NaHCO₃. | If the intermediate N-alkylated pyridinium salt precipitates, a base is required to facilitate the intramolecular condensation. |
| Reaction Time | 12-24 hours | Extend to 48 hours, monitoring by TLC. | The reaction can be slow; ensure it has proceeded to completion. |
Part 2: Hydrolysis of the Ester to Carboxylic Acid
Question 2: My hydrolysis of ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is incomplete, or I am seeing degradation of my product. How can I fix this?
Answer: Incomplete hydrolysis and product degradation are common issues when converting the ester to the carboxylic acid. The imidazo[1,2-a]pyridine core can be sensitive to harsh conditions. The key is to find a balance between conditions strong enough to cleave the ester but mild enough to preserve the heterocyclic core.
Causality Analysis: Ester hydrolysis requires a nucleophilic attack on the carbonyl carbon. While effective, strong bases at high temperatures can also promote side reactions or degradation of the electron-rich imidazopyridine ring system. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures, minimizing degradation.[4]
Troubleshooting & Optimization:
-
Incomplete Hydrolysis:
-
Switch the Base: If using NaOH or KOH at room temperature is ineffective, switch to Lithium Hydroxide (LiOH). It is a stronger nucleophile for saponification.
-
Increase Temperature: Gently heat the reaction mixture. A good starting point is 40-50°C. Monitor carefully by TLC to ensure the product is not degrading.
-
Solvent System: A mixture of THF/Water or Methanol/Water is typically effective. Ensure the starting ester is fully dissolved.
-
Equivalents of Base: Use a sufficient excess of base, typically 2-5 equivalents, to drive the reaction to completion.[4]
-
-
Product Degradation (Observed as darkening of the reaction mixture or multiple spots on TLC):
-
Lower the Temperature: If you are heating, reduce the temperature or run the reaction at room temperature for a longer period.
-
Use LiOH: As mentioned, LiOH often allows for effective hydrolysis under milder conditions than NaOH or KOH.
-
Minimize Reaction Time: As soon as TLC indicates the starting material is consumed, proceed with the workup immediately.
-
Recommended Hydrolysis Conditions:
| Base | Solvent | Temperature | Time | Expected Outcome |
| LiOH·H₂O (2.5 eq.) | THF/H₂O (3:1) | Room Temp | 12-18 h | Clean conversion, minimal degradation. (Recommended Starting Point) |
| NaOH (3.0 eq.) | MeOH/H₂O (4:1) | 50°C | 4-6 h | Faster reaction, higher risk of side products. |
| K₂CO₃ (3.0 eq.) | EtOH/H₂O (1:1) | Reflux | 24 h | Milder but often slower; may result in incomplete reaction.[5] |
Question 3: What is the best way to purify the final product, this compound?
Answer: The purification strategy depends on the nature of the impurities. As the final product is a carboxylic acid, its solubility is highly pH-dependent, which is the key to an effective purification.
-
Acid-Base Extraction/Precipitation (Primary Method):
-
After hydrolysis, the product exists as its carboxylate salt in the basic aqueous solution.
-
Wash: Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar, non-acidic impurities (like unreacted ester).
-
Precipitate: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is approximately 3-4. The carboxylic acid product should precipitate out as a solid.
-
Isolate: Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar solvent (like diethyl ether) to remove any adsorbed organic impurities. Dry under vacuum.
-
-
Recrystallization:
-
If the isolated solid is still impure, it can be recrystallized. A common solvent system for this type of molecule is an Ethanol/Water or Methanol/Water mixture.
-
-
Column Chromatography (If necessary):
-
This is less common for the final acid but can be used if impurities are difficult to remove.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A polar solvent system, often containing a small amount of acetic acid or formic acid to keep the product protonated and prevent streaking. A typical system would be Dichloromethane/Methanol with 0.5% Acetic Acid.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-fluoropyridine (1.0 eq.).
-
Add absolute ethanol (approx. 10 mL per gram of aminopyridine).
-
Stir the mixture and add sodium bicarbonate (NaHCO₃, 1.5 eq.).
-
Heat the mixture to reflux (~78°C).
-
Once refluxing, add ethyl bromopyruvate (1.1 eq.) dropwise over 20 minutes.
-
Maintain the reaction at reflux for 24 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a solid.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor by TLC until all starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M HCl dropwise with stirring to adjust the pH to ~3-4. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether.
-
Dry the product under high vacuum to yield this compound as a solid.
References
-
Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines from 2-Chloropyridines and 2H-Azirines. The Journal of Organic Chemistry, 86(1), 388-402. Available from: [Link]
-
Feng, C., et al. (2016). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34045–34063. Available from: [Link][6]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available from: [Link][7]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link][1]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01001. Available from: [Link][2]
-
Svete, J., & Stanovnik, B. (2005). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Arkivoc, 2005(6), 293-309. Available from: [Link][3]
-
Martinez, A. G., et al. (2018). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 23(9), 2276. Available from: [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Imidazopyridines
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with fluorinated imidazopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this important class of molecules. The introduction of fluorine atoms into the imidazopyridine scaffold imparts profound changes in the physicochemical properties of the molecule, leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] However, these same properties can introduce significant hurdles during purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your daily laboratory work.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during the purification of fluorinated imidazopyridines in a question-and-answer format.
Chromatography Conundrums
Question 1: My fluorinated imidazopyridine is co-eluting with a non-fluorinated synthetic precursor on my C18 column. How can I improve the separation?
Answer: This is a common challenge. The subtle differences in polarity between your fluorinated target and its non-fluorinated analog can make separation on standard C18 columns difficult. Here’s a systematic approach to troubleshoot this issue:
-
Understand the Physicochemical Impact of Fluorine: The high electronegativity of fluorine can alter the lipophilicity and basicity (pKa) of your imidazopyridine.[1][2] A trifluoromethyl group, for instance, can significantly increase lipophilicity, which might not be sufficiently resolved by the hydrophobic interactions of a C18 phase alone.[3][4]
-
Optimization of Mobile Phase:
-
Solvent Strength: Systematically vary the gradient of your organic modifier (e.g., acetonitrile or methanol). A shallower gradient will increase the residence time on the column and may improve resolution.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can protonate the basic nitrogen atoms in the imidazopyridine ring system, leading to sharper peaks and potentially altered retention times.
-
-
Alternative Stationary Phases: If mobile phase optimization is insufficient, consider a column with a different stationary phase that offers alternative separation mechanisms:
-
Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating fluorinated compounds. They provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can effectively differentiate between fluorinated and non-fluorinated analogs.[5][6]
-
Phenyl-Hexyl Columns: These columns offer enhanced π-π interactions, which can be beneficial for separating aromatic compounds like imidazopyridines.
-
Question 2: I'm observing peak tailing for my fluorinated imidazopyridine on a silica column during normal-phase chromatography. What is the cause and how can I fix it?
Answer: Peak tailing in normal-phase chromatography for basic compounds like imidazopyridines is often due to strong interactions with acidic silanol groups on the silica surface. Here’s how to address this:
-
Deactivation of Silica Gel:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), to your mobile phase. These modifiers compete with your basic analyte for binding to the acidic silanol sites, thus reducing tailing.
-
Pre-treating the Silica: You can deactivate the silica gel by preparing a slurry with a small percentage of a base like TEA in your non-polar solvent before packing the column.
-
-
Alternative Stationary Phases:
-
Alumina: Alumina is a more basic stationary phase compared to silica and can be a good alternative for the purification of basic compounds.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[7]
-
Question 3: My fluorinated imidazopyridine appears to be degrading on the HPLC column, as I see new, smaller peaks appearing in the chromatogram. How can I confirm and prevent this?
Answer: On-column degradation is a critical issue that can lead to inaccurate purity assessments and loss of valuable material.[7] Fluorinated imidazopyridines can be susceptible to degradation under certain chromatographic conditions.
-
Confirmation of On-Column Degradation:
-
Vary Injection-to-Analysis Time: Inject a sample and let it sit on the autosampler for several hours before injecting again. If the degradation products increase over time, the issue is likely sample stability in the injection solvent. If the profile is consistent, on-column degradation is more likely.
-
Change Flow Rate: A slower flow rate increases the residence time on the column. If the degradation peaks increase in size relative to the main peak at a lower flow rate, this strongly suggests on-column degradation.[7]
-
Inject a Blank After a Sample: If you see carryover of the degradation products in a blank injection, it indicates that the compound is degrading on the column and the products are slowly eluting.
-
-
Prevention Strategies:
-
Mobile Phase pH: Avoid highly acidic or basic mobile phases if your compound is known to be labile. The use of buffered mobile phases can help maintain a stable pH.
-
Temperature: High temperatures can accelerate degradation.[8] If possible, run your purification at room temperature or even sub-ambient temperatures using a column chiller.
-
Stationary Phase: The acidic nature of silica-based columns can catalyze degradation. Consider using a more inert column material or a column with end-capping to minimize exposed silanol groups.
-
Crystallization Challenges
Question 4: I'm struggling to crystallize my fluorinated imidazopyridine. It keeps "oiling out" of solution.
Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or a large difference between the melting point of the compound and the boiling point of the solvent.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.
-
Solvent System Optimization:
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents with varying polarities.
-
Co-solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
-
Seeding: Introduce a small crystal of the desired compound into the supersaturated solution to induce crystallization. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting crystal growth.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for purifying fluorinated imidazopyridines?
A1: For routine purification, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the first choice due to its versatility and the wide range of available stationary phases.[10][11] However, for challenging separations, especially those involving isomers or compounds with multiple fluorine atoms, Supercritical Fluid Chromatography (SFC) is an excellent and increasingly popular alternative.[12] SFC offers several advantages, including faster separations, reduced solvent consumption (making it a "greener" technology), and often provides orthogonal selectivity to RP-HPLC.[13][14]
Q2: How does the position of the fluorine atom on the imidazopyridine ring affect its purification?
A2: The position of the fluorine atom can have a significant impact on the molecule's electronic properties, dipole moment, and pKa, which in turn influences its chromatographic behavior. For example, a fluorine atom on the pyridine ring will have a different electronic effect compared to a fluorine atom on the imidazole ring or a substituent. This can lead to differences in retention times and selectivity, which can be exploited for the separation of regioisomers.
Q3: Are there any non-chromatographic methods for purifying fluorinated imidazopyridines?
A3: Yes, besides crystallization, acid-base extraction can be a powerful technique for purifying imidazopyridine derivatives.[15][16] Since imidazopyridines are basic, they can be protonated with an aqueous acid (e.g., dilute HCl) and extracted from an organic solvent into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the imidazopyridine, which can then be back-extracted into an organic solvent. This method is particularly useful for removing non-basic starting materials or byproducts.
Q4: I have synthesized a fluorinated imidazopyridine, but the yield is low after purification. What are the common causes of product loss?
A4: Low recovery after purification can be due to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase, especially on silica gel if the compound is very basic.
-
On-Column Degradation: As discussed in the troubleshooting guide, your compound may be degrading during the purification process.
-
Poor Solubility: The compound may be precipitating on the column or in the tubing if the mobile phase composition is not optimal.
-
Broad Peaks: If your peaks are very broad, you may be collecting fractions that are too dilute, leading to apparent loss of material upon solvent evaporation.
-
Incomplete Elution: Your compound may not be fully eluting from the column under the chosen conditions. A post-purification column wash with a very strong solvent can help determine if this is the case.
Data & Protocols
Table 1: Comparison of Purification Techniques for Fluorinated Imidazopyridines
| Purification Technique | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Flash Chromatography | 80-95% | 70-90% | High capacity, relatively low cost. | Lower resolution, potential for on-column degradation. |
| Preparative HPLC | >98% | 60-85% | High resolution, automated. | Higher cost, uses large volumes of solvents. |
| Supercritical Fluid Chromatography (SFC) | >98% | 70-90% | Fast, "green," orthogonal to HPLC. | Higher initial instrument cost, sample solubility can be a challenge. |
| Crystallization | >99% | 50-80% | High purity, scalable. | Can be time-consuming to develop a suitable method. |
| Acid-Base Extraction | Variable | 70-95% | Good for removing acidic/basic impurities. | Not effective for neutral impurities. |
Protocol 1: General Preparative RP-HPLC Method Development
-
Analytical Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a scout gradient from 5% to 95% B over 15 minutes.
-
Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm).
-
-
Optimization:
-
Based on the scout gradient, optimize the gradient to achieve good separation of your target compound from impurities. Aim for a resolution (Rs) of >1.5.
-
If co-elution is an issue, try switching to a PFP or Phenyl-Hexyl column and re-optimize the gradient.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase chemistry and particle size as your optimized analytical method.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Load the crude sample dissolved in a minimal amount of a suitable solvent (ideally the initial mobile phase).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Diagram 1: Decision Tree for Troubleshooting Co-elution in HPLC
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Diagram 2: Workflow for Purification via Acid-Base Extraction
Caption: A typical workflow for the purification of a basic imidazopyridine.
References
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PubMed Central (PMC). [Link]
-
Acid-Base Extraction. (n.d.). [Link]
-
Acid-Base Extraction. (n.d.). [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Synthesis of zolpidem tartrate and analogues 9, 11. (n.d.). ResearchGate. [Link]
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020). National Institutes of Health (NIH). [Link]
-
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. (n.d.). Royal Society of Chemistry. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]
-
A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. (n.d.). LCGC International. [Link]
- A method for synthesizing different Zolpidem hemitartrate derivatives. (n.d.).
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]
-
Case studies of fluorine in drug discovery. (n.d.). ResearchGate. [Link]
-
Troubleshooting in SFC. (n.d.). Chromatography Today. [Link]
-
Care and Use Notes for SFC (Supercritical Fluid Chromatography). (n.d.). [Link]
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (n.d.). ARKAT USA. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). LCGC International. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2025). [Link]
-
Innate C-H trifluoromethylation of heterocycles. (n.d.). PubMed Central (PMC). [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. [Link]
-
Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. (n.d.). PubMed. [Link]
-
Difluorinative-hydroxylation and C-3 functionalization (halogenation/SCN/NO) of imidazopyridine using Selectfluor as fluorine source or oxidant respectively. (n.d.). ResearchGate. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PubMed Central (PMC). [Link]
-
Getting started with your ACCQPrep® preparative HPLC system. (2022). YouTube. [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Case studies of fluorine in drug discovery. (n.d.). OUCI. [Link]
-
Principles in preparative HPLC. (n.d.). University of Warwick. [Link]
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). PubMed Central. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). The Journal of Organic Chemistry. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Resolving co-eluting chromatographic patterns by means of dissimilarity analysis in iterative target transformation factor analysis. (n.d.). PubMed. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health (NIH). [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. [Link]
-
Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. (n.d.). PubMed. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Purification [chem.rochester.edu]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and offer insights into the chemical principles at play, enabling you to optimize your reaction for higher yield and purity.
The synthesis of imidazo[1,2-a]pyridines is a cornerstone in medicinal chemistry, with this scaffold appearing in numerous clinically significant molecules.[1][2][3] The target molecule, this compound, is a valuable building block. The synthetic route, while established, presents several challenges that can impact yield and purity. This guide addresses these issues directly.
The most common and direct route involves a two-step process:
-
Condensation & Cyclization: Reaction of 6-fluoro-2-aminopyridine with an ethyl bromopyruvate equivalent.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
This process is a variation of the classic Tschitschibabin reaction for imidazopyridine synthesis.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to address specific problems you may encounter during the synthesis.
Category 1: Low Yield in Condensation/Cyclization Step
Question: My initial reaction between 6-fluoro-2-aminopyridine and ethyl bromopyruvate is sluggish and results in a low yield of the ester intermediate. What factors should I investigate?
Answer: This is a common bottleneck. The issue often stems from a combination of suboptimal reaction conditions and the electronic nature of the starting material.
Causality Explained: The fluorine atom at the 6-position of the 2-aminopyridine ring is electron-withdrawing. This reduces the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen, making them less reactive towards the electrophilic ethyl bromopyruvate compared to non-fluorinated analogs. The reaction, therefore, requires carefully optimized conditions to proceed efficiently.
Troubleshooting Steps:
-
Solvent Choice: The polarity and protic nature of the solvent are critical.
-
Recommendation: Anhydrous ethanol is often the solvent of choice as it effectively solvates the reactants and the intermediate pyridinium salt.[5] Refluxing in ethanol is a standard starting point.
-
Alternative: If the reaction is still slow, switching to a higher-boiling polar aprotic solvent like DMF can sometimes accelerate the initial SN2 reaction. However, be aware that DMF can be difficult to remove and may complicate the workup.
-
-
Temperature and Reaction Time:
-
Recommendation: Ensure the reaction is heated to a consistent reflux. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). A common mistake is not allowing sufficient time for the reaction to complete. Due to the reduced nucleophilicity, this reaction may require extended heating (24-48 hours).
-
-
Purity of Reagents:
-
Ethyl Bromopyruvate: This reagent can degrade over time. Use freshly opened or purified material. The presence of acidic impurities (HBr) can protonate the aminopyridine, rendering it non-nucleophilic.
-
6-fluoro-2-aminopyridine: Ensure it is dry and free of impurities.
-
-
Addition of a Non-Nucleophilic Base:
-
Insight: While the reaction can proceed without a base, sometimes residual acid can stall it. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) can scavenge any generated HBr without competing in the primary reaction, thus maintaining the concentration of the free aminopyridine nucleophile.
-
Experimental Workflow: Condensation & Cyclization
Caption: Workflow for the synthesis of the ester intermediate.
Category 2: Incomplete Hydrolysis and Impurity Formation
Question: The hydrolysis of my ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is incomplete, or it produces significant byproducts. How can I improve this step?
Answer: Ester hydrolysis on heteroaromatic systems can be challenging. Harsh conditions can lead to degradation of the imidazopyridine ring, while conditions that are too mild will result in incomplete conversion.
Causality Explained: The imidazo[1,2-a]pyridine core can be sensitive to strongly acidic or basic conditions, especially at high temperatures. The goal is to find conditions that are potent enough to saponify the ester without causing ring-opening or other side reactions.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Standard Method: Sodium hydroxide (NaOH) in a mixture of water and a co-solvent like ethanol or methanol at reflux is common. However, this can sometimes be too harsh.
-
Milder Alternative: Lithium hydroxide (LiOH) is a superior base for this transformation.[6] It is less harsh than NaOH and can be used at lower temperatures (e.g., room temperature to 50°C) in a THF/water solvent system. This often leads to a cleaner reaction with higher yields.
-
-
Work-up Procedure:
-
Critical Step: The acidification to precipitate the carboxylic acid product must be done carefully. After hydrolysis, cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1N HCl). A rapid pH change can cause localized heating and degradation.
-
Target pH: Adjust the pH to the isoelectric point of the carboxylic acid, which is typically around pH 3-4, to ensure maximum precipitation.
-
Extraction: If the product does not precipitate fully, it may have some solubility in the aqueous layer. In this case, extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.
-
Troubleshooting Flowchart: Hydrolysis Step
Caption: Decision-making workflow for troubleshooting the hydrolysis step.
Optimization Strategies Summary
For clarity, the key parameters for optimizing the two-step synthesis are summarized below.
| Parameter | Step 1: Condensation/Cyclization | Step 2: Hydrolysis | Rationale & Expert Insight |
| Solvent | Anhydrous Ethanol (Primary) or DMF | THF/Water (for LiOH) or EtOH/Water (for NaOH) | Ethanol provides a good balance of polarity and protic character for the cyclization. THF/Water with LiOH offers a milder, more controlled hydrolysis environment. |
| Reagent | Fresh Ethyl Bromopyruvate | Lithium Hydroxide (LiOH) | The purity of the bromopyruvate is paramount to avoid side reactions. LiOH is often the key to a clean, high-yield hydrolysis, preventing degradation of the sensitive heterocyclic core. |
| Temperature | Reflux (~78°C in EtOH) | Room Temp to 50°C | Avoid excessive heat in both steps. Reflux is necessary for the sluggish first step, but the hydrolysis should be performed at the lowest effective temperature to maintain product integrity. |
| pH Control | Consider adding NaHCO₃ | Slow addition of 1N HCl to pH 3-4 | Scavenging acid in the first step protects the nucleophile. Precise pH control during workup is critical for maximizing the precipitation of the final product. |
Frequently Asked Questions (FAQs)
Q1: I see several spots on my TLC after the first step. What are the likely impurities? A1: Besides unreacted 6-fluoro-2-aminopyridine and ethyl bromopyruvate, the most common byproduct is the uncyclized intermediate, N-(1-ethoxycarbonyl-2-oxoethyl)-6-fluoro-2-aminopyridine. You may also see small amounts of regioisomers or products from self-condensation of the pyruvate. Proper temperature control and solvent choice can minimize these.
Q2: Can I perform this as a one-pot reaction without isolating the intermediate ester? A2: While one-pot syntheses are attractive, they are challenging for this specific sequence.[7] The conditions for the initial condensation (anhydrous, reflux) are incompatible with the aqueous basic conditions required for hydrolysis. Attempting a one-pot reaction often leads to a complex mixture and very low yields. A stepwise process with purification of the intermediate is highly recommended for achieving high purity in the final product.
Q3: Are there alternative synthetic routes to consider if this one fails? A3: Yes, several modern methods exist for synthesizing the imidazo[1,2-a]pyridine core.[2][5] These include:
-
Multicomponent Reactions: Such as the Groebke–Blackburn–Bienaymé reaction, which combines an aminopyridine, an aldehyde, and an isocyanide.[5][8]
-
Metal-Catalyzed Reactions: Copper or palladium-catalyzed methods have been developed for the oxidative coupling of 2-aminopyridines with ketones or alkynes.[9] These routes may offer advantages but often require more specialized reagents and catalyst systems.
Q4: How can I best purify the final this compound? A4: The primary purification method is precipitation during acidic workup. If impurities persist, recrystallization is the best option. A mixed solvent system like ethanol/water or methanol/water is often effective. If the product is still not pure, column chromatography using a silica gel support with a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be used, although this can be lower yielding due to the polar nature of the carboxylic acid.
Detailed Protocol: Optimized Synthesis
Step 1: Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-fluoro-2-aminopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of aminopyridine).
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction's progress by TLC (eluent: 50% ethyl acetate in hexanes), observing the consumption of the aminopyridine.
-
Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Step 2: this compound
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane) for the disappearance of the starting ester.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool the flask in an ice-water bath.
-
Slowly add 1N HCl dropwise with vigorous stirring to adjust the pH to ~3-4. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
References
-
Popova, Y., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Ahari, M., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Bagdi, A. K., Santra, S., & Monir, K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Svete, J., & Stanovnik, B. (2001). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ARKIVOC. Available at: [Link]
-
Anisimov, A. V., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is not without challenges.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will move beyond simple protocols to explain the mechanistic reasoning behind these challenges and their solutions.
Section 1: General Troubleshooting Workflow
When an imidazo[1,2-a]pyridine synthesis yields unexpected results, a systematic approach is crucial. Low yields, complex crude mixtures, or the formation of intractable materials often point to specific, addressable side reactions.
Initial Steps for a Failed Reaction:
-
Halt and Analyze: Do not discard the reaction mixture. Take a sample of the crude material for analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identify Key Signals: In the crude ¹H NMR, look for unreacted starting materials, the desired product, and major unknown signals. Correlate these with masses from your LC-MS data.
-
Hypothesize Side Products: Based on the synthetic route and the spectral data, hypothesize the structure of the major byproducts. Common culprits are discussed in the sections below.
-
Consult this Guide: Use the specific FAQ sections to match your problem with known side reactions and proven solutions.
-
Implement and Iterate: Adjust one variable at a time (e.g., temperature, solvent, base) and re-run the reaction on a small scale to validate the improvement.
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Section 2: FAQs for Specific Synthetic Routes
Side reactions are often specific to the chosen synthetic methodology. This section addresses issues encountered in the most common routes.
Tschitschibabin-Type Syntheses & Related Condensations
The classical Tschitschibabin (or Chichibabin) reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] While robust, it is prone to several side reactions.
Q1: My reaction between 2-aminopyridine and an α-bromoketone is giving me a complex mixture with very low yield of the desired imidazo[1,2-a]pyridine. What's happening?
A1: This is a classic issue often stemming from two competing side reactions:
-
Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation or decomposition, especially if they are enolizable.
-
Dimerization/Oligomerization: The highly nucleophilic 2-aminopyridine can react with multiple molecules of the α-haloketone or intermediates, leading to polymeric material.[5]
Troubleshooting & Optimization:
-
Control the Stoichiometry and Order of Addition: The key is to maintain a low concentration of the reactive α-haloketone. Instead of adding all reagents at once, slowly add the α-haloketone (dissolved in a suitable solvent) to a heated solution of the 2-aminopyridine and a mild base (e.g., NaHCO₃).
-
Choice of Base: Avoid strong bases like NaOH or KOH, which aggressively promote self-condensation. Sodium or potassium bicarbonate is often sufficient to neutralize the HBr formed during the reaction.
-
Temperature Management: While heat is required for the final cyclization, excessive temperatures can accelerate side reactions. A typical range is 60-80°C in a solvent like ethanol or isopropanol.[4]
Q2: I'm observing a significant byproduct that seems to be an isomer of my target compound. My 2-aminopyridine is unsymmetrically substituted. How do I control regioselectivity?
A2: When using an unsymmetrically substituted 2-aminopyridine, the initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic pyridine nitrogen. Subsequent cyclization leads to regioisomers. The electronic and steric properties of the substituents on the pyridine ring govern the outcome.[6]
Troubleshooting & Optimization:
-
Mechanism: The reaction typically proceeds by initial N-alkylation of the endocyclic pyridine nitrogen to form an N-phenacylpyridinium salt, followed by cyclization.[4] However, direct alkylation of the exocyclic amine can also occur.
-
Electronic Effects: Electron-withdrawing groups (like CF₃) on the pyridine ring can decrease the nucleophilicity of the adjacent ring nitrogen, potentially favoring the formation of one regioisomer over another.[6]
-
Solvent and Temperature: Systematically screen solvents and temperatures. Polar aprotic solvents may favor one pathway over another compared to alcohols. Lowering the temperature can sometimes increase selectivity by favoring the kinetically controlled product.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot method combining a 2-aminoazine, an aldehyde, and an isocyanide.[7][8] Despite its efficiency, specific side reactions can plague this multicomponent system.
Q1: My GBB reaction has stalled, leaving a lot of unreacted 2-aminopyridine and aldehyde. What could be the cause?
A1: The primary cause is often the inefficient formation or instability of the crucial Schiff base (imine) intermediate, which is formed from the condensation of the 2-aminopyridine and the aldehyde.[9]
Troubleshooting & Optimization:
-
Catalyst Choice: While the reaction can proceed without a catalyst, a Lewis or Brønsted acid is often essential to promote imine formation. Scandium(III) triflate (Sc(OTf)₃) is highly effective.[10] Simpler acids like p-toluenesulfonic acid (TsOH) or even ammonium chloride (NH₄Cl) can also be beneficial.[11][12]
-
Water Removal: The condensation to form the imine releases water. If not removed, water can hydrolyze the imine, pushing the equilibrium back towards the starting materials.
-
Protocol: Add a dehydrating agent like trimethyl orthoformate.[13] Alternatively, perform the reaction in a solvent like toluene with a Dean-Stark trap to azeotropically remove water.
-
-
Substrate Reactivity: Electron-poor aldehydes are generally more reactive and form the imine more readily than electron-rich or sterically hindered aldehydes. For less reactive aldehydes, a stronger catalyst and more stringent water removal are necessary.[9][13]
Q2: I'm using methanol as a solvent and I'm seeing a significant side product with a mass corresponding to my desired product + 32 amu. What is this byproduct?
A2: You are likely observing the formation of a solvent-adduct. Nucleophilic solvents like methanol can attack the highly electrophilic iminium ion intermediate before the isocyanide can. This leads to a stable, off-cycle species that does not proceed to the final product.[10]
Troubleshooting & Optimization:
-
Change of Solvent: The most effective solution is to switch to a non-nucleophilic solvent.
-
Recommended Solvents: Dichloroethane (DCE), acetonitrile (MeCN), or toluene are excellent choices.
-
Trifluoroethanol (TFE): TFE is a particularly effective solvent for suppressing this side reaction while also helping to activate the imine formation.[10]
-
The diagram below illustrates the desired GBB pathway versus the competing solvent-adduct formation.
Caption: Competing pathways in the GBB reaction.
Section 3: Common Side Products and Mitigation Strategies
This table summarizes common issues and provides quick-reference solutions applicable across various synthetic routes.
| Problem / Observation | Potential Cause | Proposed Solution(s) | Relevant Synthesis |
| Formation of dark, tar-like material | Polymerization of starting materials or intermediates. | Decrease reaction temperature; use slower addition of a key reagent; ensure inert atmosphere (N₂/Ar) to prevent oxidative decomposition. | Tschitschibabin, Ortoleva-King |
| Incomplete conversion of starting materials | Insufficient activation or catalyst deactivation. | Increase catalyst loading; switch to a more robust catalyst (e.g., Sc(OTf)₃ for GBB); ensure anhydrous conditions.[10] | GBB, Copper-catalyzed reactions |
| Formation of N-Oxides | Unwanted oxidation of the pyridine nitrogen. | Use deoxygenated solvents; run the reaction under an inert atmosphere; avoid overly strong oxidants if not part of the main reaction.[14] | All types, especially oxidative couplings |
| Poor regioselectivity with substituted aminopyridines | Competing nucleophilic sites on the aminopyridine ring. | Modify substituents to electronically differentiate the nitrogen atoms; screen different solvents and temperatures to favor one pathway.[6] | Tschitschibabin, GBB |
Section 4: Experimental Protocols
Protocol 4.1: Optimized GBB Reaction to Minimize Solvent-Adduct Formation
This protocol is designed for substrates prone to side reactions with nucleophilic solvents.
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Isocyanide (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 2-aminopyridine (1.0 equiv), aldehyde (1.1 equiv), and Sc(OTf)₃ (0.1 equiv).
-
Add anhydrous TFE to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add the isocyanide (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired imidazo[1,2-a]pyridine.[10]
References
-
Brogden, P. J., et al. (2013). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
Dömling, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link]
-
Valdés-García, G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]
-
Cherkupally, S. R., et al. (2008). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Maldonado, A., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Organic Chemistry Portal. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
The Journal of Organic Chemistry. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. ACS Publications. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Institutes of Health. [Link]
-
Chemical Communications. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Asian Journal of Organic Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]
-
Molecules. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Slideshare. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]
-
Molecules. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Solubility Issues
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Understanding the Core Problem - Physicochemical Properties
Q1: What are the key structural features of this compound that influence its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's inherent chemical characteristics. The solubility of this compound is governed by a delicate interplay between three key features:
-
The Carboxylic Acid Group (-COOH): This is an acidic functional group. Its charge state is highly dependent on the pH of the surrounding medium. At acidic pH (below its pKa), it remains in its neutral, protonated (-COOH) form, which is less polar and thus has poor aqueous solubility.[1] When the pH is raised above its pKa, it deprotonates to form a carboxylate anion (-COO⁻), a salt form that is significantly more polar and therefore more soluble in aqueous solutions.[1][2]
-
The Imidazo[1,2-a]pyridine Core: This fused heterocyclic ring system contains nitrogen atoms that are weakly basic. Under sufficiently acidic conditions (pH < 3), the pyridine nitrogen can become protonated, creating a positive charge.[3] This dual nature means the molecule can exist as a neutral species, an anion (at high pH), a cation (at low pH), or potentially a zwitterion.
-
The Fluoro Substituent (-F): The fluorine atom at the 5-position increases the lipophilicity (fat-solubility) of the molecule. This generally decreases its intrinsic solubility in aqueous media compared to its non-fluorinated parent compound.
This combination of an acidic group, a basic core, and a lipophilic substituent makes pH a critical parameter in controlling its aqueous solubility.
Section 2: Frequently Asked Questions (FAQs) - Common Solubility Problems
Q2: My compound won't dissolve in water or a neutral buffer (e.g., PBS pH 7.4). Why is this happening?
This is the most common observation and is entirely expected. At neutral pH, the carboxylic acid group is largely in its protonated, neutral state. The molecule as a whole has low polarity and, therefore, very limited solubility in water or phosphate-buffered saline (PBS). Essentially, the molecule's preference is to interact with itself (crystallize) rather than with water molecules.
Q3: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening and how do I fix it?
This phenomenon is known as "solvent shock" or precipitation upon dilution and is a classic problem when working with hydrophobic compounds.[4]
-
Causality: Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO is an excellent solvent for many organic molecules. However, when you introduce this concentrated DMSO stock into a large volume of aqueous medium, the local concentration of DMSO plummets. The water in the medium is a poor solvent for your neutral compound, which then rapidly exceeds its solubility limit in the new, predominantly aqueous environment and crashes out of solution.[5]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: The most critical step is to keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, as higher concentrations can be cytotoxic.[4][5] This may require making a more concentrated initial stock solution.
-
Optimize the Dilution Process: Do not add the media to your DMSO stock. Instead, add the small volume of DMSO stock to the large volume of media. Add the stock solution dropwise into the vortex or while gently swirling the pre-warmed (37°C) media.[5] This promotes rapid dispersion and prevents the formation of localized, supersaturated pockets that seed precipitation.
-
Use Sonication: If you observe slight precipitation or cloudiness after dilution, brief sonication in a water bath can often help to redissolve the compound by breaking up aggregates.[5]
-
Consider Serial Dilution: Instead of a single large dilution, performing one or two intermediate dilutions in media can sometimes prevent precipitation.
-
Q4: What is the best solvent for preparing a high-concentration stock solution?
Polar aprotic solvents are generally the best choice for creating stock solutions of compounds like this.
| Solvent Class | Example(s) | Suitability for Stock Solution | Rationale & Comments |
| Polar Aprotic | DMSO, DMF | Excellent | High solvating power for a wide range of organic molecules. Ideal for creating concentrated stocks (e.g., 10-50 mM). Ensure use of anhydrous grade, as DMSO is hygroscopic.[4] |
| Polar Protic | Ethanol, Methanol | Moderate | Can be effective, but generally have lower solvating power than DMSO for this class of compound.[3] May be useful if DMSO is incompatible with the downstream assay. |
| Aqueous Buffers | Water, PBS | Poor (without pH modification) | The neutral form of the compound has very low intrinsic aqueous solubility. Not recommended for stock solutions unless the pH is adjusted. |
| Non-Polar | Toluene, Hexane | Very Poor | The molecule is too polar to be soluble in non-polar solvents. |
Q5: How can I dramatically increase the aqueous solubility of this compound for my experiment?
The most effective and direct method is through pH modification . By converting the carboxylic acid into its corresponding carboxylate salt, you can increase aqueous solubility by several orders of magnitude.[1][2]
-
Mechanism: The deprotonation of the carboxylic acid to a carboxylate anion introduces a formal negative charge, which greatly enhances interactions with polar water molecules.[2]
-
Method: To prepare an aqueous solution, first, suspend the compound powder in water or your desired buffer. Then, add a base dropwise while stirring until the solid dissolves. A 1 M solution of sodium hydroxide (NaOH) is commonly used. For sensitive biological applications, a buffer system can be used to maintain the desired high pH. The target pH should ideally be 1.5-2 units above the pKa of the carboxylic acid to ensure complete deprotonation. While the exact pKa is not published, for similar structures it is estimated to be in the 3.5-4.5 range.[3] Therefore, adjusting the pH to > 6.0 should significantly improve solubility.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution.
-
Calculation: Determine the mass of this compound needed. (Molecular Weight: ~194.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.94 mg.
-
Weighing: Accurately weigh the required amount of the compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a room temperature water bath for 5-10 minutes.[4]
-
Visual Inspection: Hold the solution up to a light source to ensure there is no visible particulate matter. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution
This protocol is for solubilizing the compound directly in an aqueous vehicle.
-
Suspension: Add the pre-weighed solid compound to your desired volume of purified water or buffer (e.g., PBS).
-
pH Adjustment: While continuously stirring the suspension, add 0.1 M or 1 M NaOH drop by drop.
-
Observation: Continue adding the base and monitoring the solution. The solid will begin to dissolve as the pH increases and the carboxylate salt is formed.
-
Endpoint: Stop adding base once all the solid has dissolved and the solution is clear.
-
Final pH Check: Measure the final pH of the solution. If necessary for your experiment, you can adjust it slightly, but be aware that lowering the pH too much may cause the compound to precipitate.
-
Sterilization: If required for cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter that is compatible with your final solution's pH and composition.
Section 4: Visual Guides & Workflows
Diagram 1: Impact of pH on Ionization and Solubility
Caption: pH-dependent ionization states and their resulting aqueous solubility.
Diagram 2: Troubleshooting Workflow for Precipitation in Media
Sources
Technical Support Center: Overcoming Resistance with 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its analogs. As potent modulators of key cellular signaling pathways, these compounds hold significant promise; however, the emergence of drug resistance is a critical hurdle in their development. This document provides in-depth troubleshooting strategies, validated experimental protocols, and expert insights to help you anticipate, identify, and overcome resistance mechanisms in your research.
Section 1: Foundational Principles
Introduction to Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1] Analogs, particularly those designed as kinase inhibitors, have shown significant potential in oncology by targeting aberrant signaling pathways that drive tumor growth and survival.[2][3] Compounds from this class typically function as ATP-competitive inhibitors, binding to the kinase domain of their target protein and preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade. Modifications to the core structure, such as the inclusion of a fluorine atom at the 5-position and a carboxylic acid at the 2-position, are strategic design elements intended to enhance potency, selectivity, and pharmacokinetic properties.
Presumed Mechanism of Action and Key Signaling Pathways
While the precise targets of your specific this compound analog must be determined empirically, related compounds from this scaffold are known to inhibit critical oncogenic kinases. Prominent examples include members of the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like FLT3 .[3][4][5] These pathways are central regulators of cell proliferation, survival, and metabolism, and their hyperactivation is a hallmark of many cancers.
Understanding the target pathway is the first step in predicting and diagnosing resistance. An inhibitor targeting Akt, for instance, may be rendered ineffective if the cell compensates by upregulating a parallel survival pathway, such as the MAPK/ERK cascade.
Caption: Hypothetical signaling network targeted by an Imidazo[1,2-a]pyridine analog.
The Two Faces of Acquired Resistance
Acquired resistance, which arises after an initial response to treatment, is a major clinical and experimental challenge. It is broadly categorized into two main types:
-
On-Target Resistance: This involves genetic changes to the drug's direct target. The most common mechanism is the emergence of secondary mutations within the kinase domain that either sterically hinder the inhibitor from binding (e.g., "gatekeeper" mutations) or lock the kinase in an active conformation that has a lower affinity for the drug.
-
Off-Target Resistance: The cell circumvents the inhibited target by activating alternative signaling pathways to maintain downstream pro-survival signals. This can occur through the upregulation of other kinases, amplification of different receptor tyrosine kinases, or changes in downstream signaling nodes.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is highly potent in biochemical (enzyme) assays but shows significantly lower potency in cell-based assays. What's going on?
A: This is a common and critical observation. The discrepancy often points to issues with cellular availability or target engagement. Potential causes include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Active Efflux: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cytoplasm.
-
Compound Instability: The compound may be rapidly metabolized or degraded in the cellular environment.
-
High Intracellular ATP: As an ATP-competitive inhibitor, your compound must compete with high physiological concentrations of ATP inside the cell (~1-10 mM), a factor not replicated in many biochemical assays. This requires much higher compound potency to achieve target inhibition.
Q2: I've been culturing my cancer cell line with my compound, and it's starting to grow again. What are my first steps to diagnose resistance?
A: The first step is to confirm the loss of sensitivity. Perform a dose-response cell viability assay on the suspected resistant cells and compare the IC50 value to the parental (sensitive) cell line. Once resistance is confirmed, the immediate next steps are to:
-
Assess Target Engagement: Use a Western blot to check if the compound still inhibits the phosphorylation of its direct target and key downstream effectors (e.g., check p-Akt levels if Akt is the target). If phosphorylation is no longer suppressed, it points towards an on-target resistance mechanism.
-
Sequence the Target: Isolate genomic DNA or RNA from the resistant cells and sequence the coding region of the target kinase to identify potential mutations.
Q3: How do I distinguish between an on-target and an off-target resistance mechanism?
A: This requires a multi-pronged approach.
-
For On-Target: Sequencing the target gene is the most direct method. Additionally, you can test your compound against a recombinant version of the mutated kinase in a biochemical assay. If the compound is less potent against the mutant enzyme, this confirms on-target resistance.
-
For Off-Target: If the target remains inhibited (e.g., p-Akt is still low) but the cells are still proliferating, this strongly suggests bypass pathway activation. Use phospho-kinase antibody arrays or Western blotting to screen for the activation of parallel pathways (e.g., check p-ERK, p-STAT3).
Section 3: Troubleshooting Guide: Overcoming Experimental Hurdles
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution & Rationale |
| 1. Gradual loss of compound efficacy in long-term cell culture. | 1a. On-Target Mutation: A sub-population of cells with a mutation in the target kinase's binding pocket has been selected for, preventing your compound from binding effectively. | Solution: Perform Sanger or next-generation sequencing of the target kinase's coding region from the resistant cell line. This will definitively identify any acquired mutations. To confirm the mutation's effect, test your compound's activity against a recombinant version of the mutant kinase in a biochemical assay (see Protocol 4.3). |
| 1b. Bypass Pathway Activation: Cells have adapted by upregulating a parallel signaling pathway (e.g., MAPK/ERK) to compensate for the inhibition of the primary target (e.g., PI3K/Akt), restoring pro-survival signals. | Solution: Perform a Western blot analysis (see Protocol 4.2) to probe the phosphorylation status of key nodes in alternative survival pathways (e.g., p-ERK, p-STAT3, p-SRC). A significant increase in phosphorylation in a parallel pathway in resistant cells is a strong indicator of this mechanism. | |
| 2. Compound shows high IC50 in cellular assays despite potent biochemical activity. | 2a. Lack of Target Engagement: The compound is not binding to its intended kinase target inside the living cell, possibly due to poor permeability or rapid efflux by transporters like MDR1. | Solution: Confirm intracellular target binding using a live-cell assay like the NanoBRET™ Target Engagement Assay.[6] This assay quantitatively measures compound binding to a specific kinase in real-time within live cells, providing a definitive answer on whether your compound is reaching its target. |
| 2b. Inappropriate Cell Model: The chosen cell line may not be dependent on the signaling pathway your compound inhibits. | Solution: Before extensive testing, verify that your target kinase is expressed and active (phosphorylated) in your chosen cell line via Western blot. Ensure the cell line's viability is actually driven by this pathway, a concept known as "oncogene addiction." | |
| 3. Inconsistent or non-reproducible results between experiments. | 3a. Compound Instability: The compound may be degrading in solution (e.g., in DMSO stock at room temperature or in aqueous media over time). | Solution: Prepare fresh stock solutions of the inhibitor for each experiment and store them properly (e.g., desiccated, at -80°C). Use aliquots to avoid multiple freeze-thaw cycles. Confirm the purity and concentration of your stock solution periodically. |
| 3a. Cell Line Issues: The cell line may be unstable, contaminated, or has acquired genetic drift at high passage numbers. | Solution: Always use low-passage number cells (e.g., < passage 20) for your experiments. Regularly verify the cell line's identity via short tandem repeat (STR) profiling and test for mycoplasma contamination. |
Section 4: Key Experimental Protocols
Protocol: Generation of a Drug-Resistant Cell Line
This protocol describes a standard method for generating resistant cancer cell lines through continuous, dose-escalating exposure.
Principle: This method mimics the clinical scenario of acquired resistance by applying selective pressure, allowing rare, pre-existing resistant cells or newly mutated cells to proliferate.[7]
Methodology:
-
Determine Initial IC50: Perform a baseline cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of your compound in the parental (sensitive) cell line.
-
Initial Exposure: Begin culturing the parental cells in media containing the compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of growth).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 3-4 days. Initially, cell growth will slow significantly. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and their doubling time approaches that of the parental cells, double the concentration of the compound in the culture medium.
-
Repeat Escalation: Continue this cycle of adaptation followed by dose escalation. This process can take several months.
-
Characterize Resistant Population: Once the cells are stably proliferating in a high concentration of the drug (e.g., 10-20x the initial IC50), they can be considered a resistant population.
-
Validation: Perform a dose-response assay to confirm the shift in IC50. Create a drug-free, cryopreserved stock of the resistant line for future experiments.
Protocol: Western Blot for Downstream Signaling Analysis
Principle: Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of signaling pathway activity.[8] This is crucial for determining if a compound is hitting its target and for identifying bypass pathway activation.
Methodology:
-
Cell Treatment & Lysis: Plate sensitive and resistant cells. Treat with your compound (at 1x and 10x IC50) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies against your target (e.g., Total-Akt, Phospho-Akt (Ser473)) and key bypass pathway nodes (e.g., Total-ERK, Phospho-ERK (Thr202/Tyr204)).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to determine the true level of inhibition or activation.[8]
Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
Principle: This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is highly sensitive and ideal for determining IC50 values and testing inhibitor activity against wild-type vs. mutant kinases.[10]
Methodology:
-
Kinase Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction. This includes the kinase buffer, the recombinant kinase enzyme (e.g., wild-type or mutant), the kinase substrate (peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of your this compound analog or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Section 5: Data Interpretation & Visualization
Sample Data: Characterizing a Resistant Cell Line
Effective data presentation is key to interpreting your results. A simple table comparing IC50 values is the most direct way to demonstrate acquired resistance.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | Analog-001 | 15 | - |
| Resistant Derivative | Analog-001 | 450 | 30x |
| Parental (Sensitive) | Control Drug | 25 | - |
| Resistant Derivative | Control Drug | 28 | 1.1x |
Data is hypothetical and for illustrative purposes only.
This table clearly shows a 30-fold shift in IC50 for Analog-001 in the resistant line, while sensitivity to a control drug targeting a different pathway remains unchanged, suggesting a specific resistance mechanism.
Visual Workflows
Caption: A decision tree for troubleshooting unexpected experimental results.
References
-
Hwang, J. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. Available at: [Link]
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Janne, P. A., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]
-
Reinecke, M., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. Available at: [Link]
-
Rehman, W., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Nagaraj, H. S., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. Available at: [Link]
-
Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Available at: [Link]
-
Rehman, W., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Journal of Saudi Pharmaceutical Society. Available at: [Link]
-
Kim, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hata, A., et al. (2016). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung... Oncotarget. Available at: [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Johnson, G. L., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Available at: [Link]
-
Tari, L. W., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kurzrock, R., & Janku, F. (2021). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO Precision Oncology. Available at: [Link]
-
Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. Available at: [Link]
-
Gholampour, N., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Rezatofighi, E., et al. (2025). Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Technical Support Center: Scale-Up Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes and practical field experience. Our goal is to empower you to overcome common challenges encountered during the transition from bench-scale to pilot-plant production.
Overview of the Synthetic Strategy
The most reliable and scalable synthesis of this compound is a two-step process. This strategy begins with the cyclocondensation of 2-amino-5-fluoropyridine with an ethyl bromopyruvate equivalent to form the ester intermediate, followed by a robust saponification to yield the final carboxylic acid.
This approach, a variant of the classic Tschitschibabin reaction, is favored for its high yields and operational simplicity.[1] The key steps involve the initial SN2 reaction between the pyridine nitrogen and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.[2][3]
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
Category A: Starting Materials and Reagents
Q1: My initial cyclocondensation reaction is sluggish and giving a low yield. Could my 2-amino-5-fluoropyridine starting material be the issue?
A1: Absolutely. The purity of 2-amino-5-fluoropyridine is critical for this reaction. Impurities from its synthesis, such as residual starting materials (e.g., 2-aminopyridine) or byproducts, can interfere with the cyclization.[4]
-
Causality: The reaction relies on the dual nucleophilicity of 2-amino-5-fluoropyridine.[3] Non-fluorinated pyridine impurities will react to form the non-fluorinated analog, complicating purification. Other inorganic or organic impurities can quench reagents or catalyze side reactions, leading to tar formation.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your 2-amino-5-fluoropyridine lot by ¹H NMR, HPLC, and melting point analysis. The melting point should be sharp and consistent with literature values.[4]
-
Purification: If the purity is below 98%, consider recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or column chromatography for smaller scales.
-
Source a Reliable Supplier: For scale-up, it is imperative to source high-purity starting materials from a reputable vendor and obtain a certificate of analysis.
-
Q2: Ethyl bromopyruvate is a potent lachrymator and is highly reactive. What are the best practices for handling it at scale?
A2: Ethyl bromopyruvate and similar α-haloketones are hazardous and require strict handling protocols.[5] Their reactivity also means they can degrade upon storage.
-
Safety:
-
Always handle the reagent in a well-ventilated fume hood or a closed-system charging apparatus.
-
Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.
-
Have a quench solution (e.g., sodium bicarbonate or sodium bisulfite solution) readily available to neutralize spills.
-
-
Reagent Quality & Stability:
-
Use freshly opened or recently purchased reagent. Upon storage, α-haloketones can decompose, often indicated by a dark color.
-
For scale-up, it is advisable to titrate the reagent or run a small-scale test reaction to confirm its reactivity before committing the main batch.
-
-
Charging Procedure: At scale, a subsurface addition via a peristaltic pump or a pressure-equalizing dropping funnel is recommended. This minimizes operator exposure and allows for controlled addition to manage the initial reaction exotherm.
Category B: Step 1 - Cyclocondensation Reaction
Q3: During the scale-up of the cyclocondensation, I'm observing significant tar formation and the reaction mixture is turning black. What's going wrong?
A3: This is a classic sign of overheating or uncontrolled reaction kinetics, leading to polymerization and other side reactions.
-
Causality: The initial alkylation of the pyridine nitrogen is exothermic. If the heat is not dissipated effectively—a common problem in larger reactors with a lower surface-area-to-volume ratio—localized hot spots can form. These hot spots accelerate decomposition and side reactions.
-
Troubleshooting & Prevention:
-
Control the Exotherm: Add the ethyl bromopyruvate solution portion-wise or via a controlled-rate pump, while carefully monitoring the internal reaction temperature. Ensure the reactor's cooling system is engaged and responsive.
-
Optimize Solvent Volume: Ensure sufficient solvent is used. A more dilute reaction can help dissipate heat more effectively. A typical starting concentration is around 0.5–1.0 M.
-
Avoid Excessive Temperatures: While reflux is often used, ensure the temperature does not significantly exceed the boiling point of the solvent. For ethanol, this is around 78 °C. Prolonged heating at excessively high temperatures can promote degradation.
-
Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.
-
Q4: The reaction seems to stop before all the 2-amino-5-fluoropyridine is consumed. How can I drive it to completion?
A4: Incomplete conversion is often a result of stoichiometry issues or insufficient reaction time/temperature.
-
Troubleshooting Steps:
-
Check Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of the ethyl bromopyruvate can help ensure the complete consumption of the more valuable aminopyridine. However, a large excess should be avoided as it complicates purification.
-
Reaction Time: Scale-up reactions often require longer reaction times than bench-scale experiments due to mixing and heat transfer limitations. Monitor the reaction by HPLC every 2-4 hours. Continue heating until the starting material is <1% by area on the chromatogram.
-
Solvent Choice: While ethanol is common, acetone or a mixture of ethanol/acetone can sometimes improve solubility and reaction rates.
-
Base Addition (Optional): Some protocols add a non-nucleophilic base like sodium bicarbonate to scavenge the HBr formed during the reaction, which can sometimes improve yields, although it is often not strictly necessary.[1]
-
Category C: Step 2 - Saponification (Ester Hydrolysis)
Q5: I'm struggling with the hydrolysis step. It's either incomplete or I see new impurities forming on my HPLC.
A5: Hydrolysis of the ester on the imidazo[1,2-a]pyridine ring system requires careful control of conditions to avoid incomplete reaction or degradation.[6]
-
Causality: The heterocyclic ring can be sensitive to harsh basic conditions and high temperatures. Incomplete hydrolysis is often due to poor solubility of the ester intermediate in the aqueous base or insufficient base/time. Formation of new impurities suggests degradation of the ring system.
-
Troubleshooting & Optimization:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for this type of hydrolysis.[6][7] It can often be performed under milder conditions (e.g., room temperature to 40 °C) and tends to give cleaner reactions.
-
Co-Solvent: Use a mixture of water and a water-miscible organic solvent like THF, methanol, or dioxane. This ensures the ester starting material remains in solution and can effectively react with the aqueous base. A 1:1 or 2:1 mixture of THF:water is a good starting point.
-
Temperature Control: Avoid high temperatures (>60-70 °C). It is better to run the reaction longer at a lower temperature (e.g., 12-18 hours at 30 °C) than to force it with heat.
-
Monitor Closely: Track the disappearance of the starting ester by HPLC. Once it is consumed, proceed immediately to the work-up to avoid overexposure to the basic conditions.
-
Q6: The work-up and isolation of the final carboxylic acid product are problematic. After acidification, I get an oily precipitate or very fine particles that are difficult to filter. How can I improve the isolation?
A6: The amphoteric nature of the product (containing both a basic pyridine-like nitrogen and an acidic carboxylic acid) can lead to challenging physical properties and solubility profiles.[6] The key is controlled precipitation.
-
Optimized Work-up Protocol:
-
Cooling: After hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath. This is critical for obtaining a crystalline solid.
-
Slow Acidification: Prepare a solution of aqueous acid (e.g., 2M HCl). Add the acid slowly with vigorous stirring, constantly monitoring the pH.
-
Target pH: The product will precipitate at its isoelectric point. This is typically in the pH range of 3-5. Do not overshoot the pH into a highly acidic regime (<2), as this can increase the solubility of the product by protonating the ring nitrogens. Add acid until precipitation is maximized.
-
"Digestion" Time: Once at the target pH, continue to stir the resulting slurry at 0-5 °C for at least 1-2 hours. This "digestion" or "aging" period allows for the crystals to grow, making them much easier to filter.
-
Filtration and Washing: Filter the solid and wash the cake with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes or MTBE to aid in drying.
-
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale of the final product. Adjustments may be necessary based on available equipment.
Step 1: Synthesis of Ethyl 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Amino-5-fluoropyridine | 112.11 | 90.0 g | 0.803 | 1.0 |
| Ethyl Bromopyruvate | 195.03 | 164.4 g | 0.843 | 1.05 |
| Ethanol (200 proof) | - | 1.8 L | - | - |
Procedure:
-
Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with 2-amino-5-fluoropyridine (90.0 g) and ethanol (1.8 L). Begin stirring to dissolve the solid.
-
Reagent Addition: In a separate vessel, dissolve ethyl bromopyruvate (164.4 g) in 200 mL of ethanol. Add this solution to the reactor via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 35 °C using the reactor's cooling jacket. An initial exotherm is expected.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction for the consumption of 2-amino-5-fluoropyridine using HPLC or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material is <1% by area.
-
Isolation (Crude): Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator. The crude ester intermediate can be taken directly to the next step, or it can be precipitated by adding the concentrated solution to cold water, filtered, and dried.
Step 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Crude Ester Intermediate | 194.17 | ~156 g (Assumed) | 0.803 | 1.0 |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 50.5 g | 1.20 | 1.5 |
| Tetrahydrofuran (THF) | - | 1.0 L | - | - |
| Deionized Water | - | 1.0 L | - | - |
| 2M Hydrochloric Acid | - | ~800 mL (As needed) | - | - |
Procedure:
-
Setup: Use the same 5 L reactor, ensuring it is clean.
-
Charging: Charge the reactor with the crude ester intermediate from Step 1. Add THF (1.0 L) and water (1.0 L). Stir until all solids are dissolved.
-
Base Addition: Add the lithium hydroxide monohydrate (50.5 g) to the solution.
-
Reaction: Gently heat the mixture to 35-40 °C and stir for 6-10 hours.
-
IPC: Monitor the reaction for the consumption of the ester by HPLC. The reaction is complete when the starting material is <1%.
-
Work-up: Cool the reaction mixture to 0-5 °C using an ice bath or chiller.
-
Precipitation: Slowly add 2M HCl via a dropping funnel with vigorous stirring. Monitor the pH, adding acid until the pH is stable between 3.5 and 4.0. A thick white precipitate will form.
-
Digestion: Continue stirring the slurry at 0-5 °C for an additional 2 hours to improve filterability.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) and then with cold MTBE (1 x 250 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. Expected yield: 115-130 g (80-90% over two steps).
Process Safety and Decision Making
Scaling up chemical reactions introduces risks that must be proactively managed. The primary hazards in this synthesis are thermal runaway and exposure to corrosive/lachrymatory reagents.
Caption: Safety decision workflow for process execution.
References
- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
-
Bagdi, A. K., Santra, S., & Monir, K. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
- 2-Amino-5-fluoropyridine synthesis.ChemicalBook.
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.Royal Society of Chemistry.
- Synthesis of 2-amino-5-fluoropyridine. (2008).
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines.Beilstein Journals.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.ACS Omega.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Deriv
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.Chinese Journal of Organic Chemistry.
- Green Strategies for the Synthesis of Heterocyclic Deriv
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles.PubMed Central.
- Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2.
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines.
- Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
- Importance Of Green Chemistry in Synthesis of Heterocyclic Compounds.BEPLS.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.PubMed Central.
- Editorial: Green Synthesis of Heterocycles.Frontiers.
- Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine.PubMed.
- A mild, catalyst-free synthesis of 2-aminopyridines.PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines.
- Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters.
- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates.
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
regioselectivity issues in the synthesis of substituted imidazopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted imidazopyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to overcome synthetic hurdles and achieve your research objectives.
Introduction: The Challenge of Regioselectivity
Imidazopyridines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their synthesis, however, is often plagued by issues of regioselectivity, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction and other cyclization strategies.[4][5][6] The formation of undesired regioisomers complicates purification, reduces yields, and can lead to misleading biological data. This guide will dissect these challenges and provide actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter in the lab, offering explanations and step-by-step protocols to resolve them.
Issue 1: Poor or No Regioselectivity in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: "I am performing a GBB reaction with a substituted 2-aminopyridine, an aldehyde, and an isocyanide, but I'm obtaining a mixture of regioisomers or the undesired isomer as the major product. How can I control the regioselectivity?"
Root Cause Analysis: The regioselectivity of the GBB reaction is primarily dictated by the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring: the endocyclic pyridine nitrogen (N-1) and the exocyclic amino nitrogen. The initial step is the formation of an imine between the 2-aminopyridine and the aldehyde. Subsequent attack by the isocyanide and cyclization can proceed via two competing pathways, leading to different regioisomers. The electronic properties of the substituents on the 2-aminopyridine ring play a crucial role in modulating the relative nucleophilicity of the two nitrogen atoms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in the GBB reaction.
Detailed Protocols & Explanations:
-
Catalyst Selection:
-
Lewis Acids (e.g., Sc(OTf)₃): Scandium triflate is a commonly used and effective catalyst for the GBB reaction.[7][8] It activates the imine intermediate towards nucleophilic attack by the isocyanide. The choice and loading of the Lewis acid can significantly impact regioselectivity.
-
Brønsted Acids (e.g., p-Toluenesulfonic acid): In some cases, a Brønsted acid can be more effective.[9] It can protonate the more basic endocyclic pyridine nitrogen, thereby directing the reaction pathway.
Protocol: Catalyst Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.1 equiv) in the chosen solvent (e.g., methanol or toluene).
-
To separate vials, add different catalysts (e.g., Sc(OTf)₃ (10 mol%), p-TSA (10 mol%), BF₃·OEt₂ (10 mol%)).
-
Stir the reactions at room temperature and monitor by TLC or LC-MS.
-
Analyze the crude reaction mixtures by ¹H NMR to determine the isomeric ratio.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the charged intermediates and transition states in the competing cyclization pathways.[10][11]
-
Methanol/Ethanol: Often used as standard solvents.[8]
-
Toluene/Dichloromethane: Non-polar or less polar solvents can sometimes favor a specific regioisomer.[12]
Data Summary: Solvent Effects on Regioselectivity
Solvent Dielectric Constant Typical Outcome Methanol 33.0 Often a good starting point, but may not be optimal for all substrates. Toluene 2.4 Can favor the formation of the less polar regioisomer. Acetonitrile 37.5 A polar aprotic option that can alter selectivity.[13] | Dioxane | 2.2 | Another non-polar alternative.[12] |
-
-
Temperature Optimization:
-
Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer. Conversely, higher temperatures may favor the kinetically controlled product.
-
Issue 2: Undesired C-2 vs. C-3 Functionalization in Cyclization Reactions
Question: "I'm attempting a cyclization reaction to form a 3-substituted imidazo[1,2-a]pyridine, but I'm getting the 2-substituted isomer as a major byproduct. How can I improve the regioselectivity for C-3 substitution?"
Root Cause Analysis: In many cyclization strategies, such as the reaction of 2-aminopyridines with α-haloketones (Tschitschibabin reaction), the initial step is the alkylation of the endocyclic pyridine nitrogen.[3][14] The subsequent intramolecular cyclization involves the attack of the exocyclic amino group on the carbonyl carbon. However, side reactions, such as direct reaction at the exocyclic nitrogen, can lead to isomeric impurities. The choice of reagents and reaction conditions is critical to favor the desired 5-exo-trig cyclization.[15]
Troubleshooting Workflow:
Caption: Decision tree for improving C-3 functionalization selectivity.
Detailed Protocols & Explanations:
-
Reagent and Substrate Considerations:
-
α-Haloketones: The classic approach. The nature of the halogen (Br > Cl) and the ketone substituent can influence the reaction rate and selectivity.
-
Electronically Biased Alkynes: Copper-catalyzed reactions of 2-aminopyridines with electronically biased internal alkynes can provide high regioselectivity for 3-hetero-substituted imidazo[1,2-a]pyridines.[16]
-
-
Base and Reaction Conditions:
-
Mild Base: Using a mild base like sodium bicarbonate (NaHCO₃) can be sufficient to facilitate the cyclization without promoting unwanted side reactions.[14]
-
Stepwise Protocol:
-
React the 2-aminopyridine with the α-haloketone at a lower temperature (e.g., room temperature to 60 °C) to favor the initial N-alkylation step.
-
After the formation of the pyridinium salt intermediate (which can often be observed by precipitation or TLC), add the base and increase the temperature to drive the cyclization.
-
-
-
Alternative Metal-Catalyzed Approaches:
-
Transition-metal-catalyzed reactions, particularly those using copper or palladium, have emerged as powerful tools for the regioselective synthesis of imidazopyridines.[16] These methods often offer milder reaction conditions and broader functional group tolerance.
-
For instance, copper-catalyzed three-component reactions of aldehydes, 2-aminopyridines, and terminal alkynes can lead to highly substituted imidazopyridines with good regiocontrol.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence regioselectivity in imidazopyridine synthesis?
A1: The primary factors are:
-
Electronic Effects: Electron-donating groups on the 2-aminopyridine ring generally increase the nucleophilicity of both nitrogen atoms, while electron-withdrawing groups decrease it. The position of the substituent determines its influence on the endocyclic versus exocyclic nitrogen.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder one reaction pathway over another.
-
Catalyst: The choice of Lewis or Brønsted acid catalyst can dramatically alter the reaction course by selectively activating or deactivating one of the nitrogen nucleophiles.[4][17]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates and transition states, thereby influencing the product ratio.[10][11]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
Q2: Are there any "green" or more sustainable methods for synthesizing imidazopyridines?
A2: Yes, significant progress has been made in developing more environmentally friendly synthetic routes. These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[14]
-
Use of greener solvents: Reactions in water or polyethylene glycol (PEG) have been reported.[9]
-
Catalyst-free conditions: Some methods have been developed that proceed without the need for a catalyst, reducing waste and cost.[9]
-
Photochemical methods: Visible-light-induced approaches offer a sustainable energy source for the synthesis and functionalization of imidazopyridines.[18]
Q3: How can I confirm the regiochemistry of my synthesized imidazopyridine?
A3: The most definitive method for structure elucidation is single-crystal X-ray diffraction . However, this is not always feasible. Spectroscopic techniques are invaluable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine and imidazole rings are highly informative.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is a powerful technique to determine through-space proximity of protons. For example, an NOE between a substituent at the C-3 position and a proton on the pyridine ring can confirm the regiochemistry.[19]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct elemental composition. Fragmentation patterns can sometimes provide structural clues.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Organic Process Research & Development. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. ACS Combinatorial Science. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
-
Synthetic Study of 5‐Hydroxymethylfurfural in Groebke‐Blackburn‐Bienaymé Reaction. ChemistrySelect. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules. [Link]
-
Synthesis of the imidazopyridine derivatives. ResearchGate. [Link]
-
Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity. [Link]
-
A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PLoS ONE. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
-
Synthesis of tri-substituted-condensed-imidazopyridines. ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate. [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 18. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. Our focus is on the practical analysis and mitigation of common by-products encountered during synthesis, ensuring the integrity and purity of your target compound.
I. Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound and its derivatives is a cornerstone in the development of novel therapeutics. A prevalent and efficient method for constructing this scaffold is the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. While elegant, this one-pot synthesis can present challenges in achieving high purity due to the formation of various by-products. Understanding the mechanistic origins of these impurities is critical for effective troubleshooting and optimization.
This guide will deconstruct common issues encountered during the synthesis, providing both diagnostic guidance and actionable solutions.
II. Troubleshooting Guide: Common By-products and Mitigation Strategies
This section addresses specific, frequently encountered problems in the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product is contaminated with a regioisomer. How can I identify and prevent its formation?
A1: The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. The primary cause is the presence of multiple nucleophilic nitrogen atoms in the aminopyridine starting material that can participate in the initial condensation and subsequent cyclization.
-
Mechanistic Insight: In the case of 2-amino-6-fluoropyridine, the desired reaction occurs at the endocyclic nitrogen (N1) of the pyridine ring. However, competitive reaction at the exocyclic amino group can lead to the formation of an undesired isomer. The reaction conditions, particularly the choice of catalyst and solvent, can significantly influence the regioselectivity.
-
Troubleshooting & Mitigation:
-
Reaction Temperature: Lowering the reaction temperature can often favor the thermodynamically more stable product, which is typically the desired 5-fluoro isomer.
-
Solvent Polarity: Experiment with a range of solvents. A less polar solvent may disfavor the formation of the undesired isomer by altering the reactivity of the nucleophilic centers.
-
Catalyst Choice: The nature of the catalyst can play a crucial role. For instance, Lewis acids like Sc(OTf)₃ or ZrCl₄ have been shown to enhance regioselectivity in similar transformations.
-
Analytical Identification: The isomers can usually be distinguished and quantified using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). The isomers will likely have slightly different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for unambiguous structure elucidation, with distinct differences expected in the aromatic region of the ¹H NMR spectrum and in the ¹⁹F NMR spectrum.
-
Q2: I am observing a significant amount of unreacted 2-amino-6-fluoropyridine in my crude reaction mixture. What are the likely causes and how can I improve conversion?
A2: Incomplete conversion of the starting aminopyridine is a frequent issue that points to several potential problems in the reaction setup or execution.
-
Causality and Solutions:
-
Stoichiometry: Ensure the precise stoichiometry of your reactants. In multicomponent reactions, an excess of one component may not necessarily drive the reaction to completion and can complicate purification. A 1:1:1 ratio of aminopyridine, aldehyde, and isocyanide is a good starting point.
-
Reaction Time and Temperature: The reaction may simply not have proceeded for a sufficient duration or at an adequate temperature to achieve full conversion. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Catalyst Activity: If using a catalyst, its activity may be compromised. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if it is air-sensitive).
-
Purity of Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. For example, the presence of the corresponding carboxylic acid (due to oxidation of the aldehyde) can interfere with the reaction. It is advisable to use freshly distilled or purified aldehydes.
-
Q3: My mass spectrometry analysis indicates the presence of a di-substituted by-product. What is its origin?
A3: The formation of a di-substituted imidazo[1,2-a]pyridine, where a second electrophile has added to the ring system, can occur if the reaction conditions are too harsh or if there is an excess of the aldehyde and isocyanide.
-
Mechanistic Explanation: The imidazo[1,2-a]pyridine core is electron-rich and can be susceptible to further electrophilic substitution, particularly at the C3 position. If the initially formed product remains in a reactive environment, it can compete with the starting aminopyridine for the reactants.
-
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Avoid a large excess of the aldehyde and isocyanide.
-
Stepwise Addition: Consider a stepwise addition of the reagents. For example, the aminopyridine and aldehyde can be allowed to form the imine intermediate before the addition of the isocyanide. This can minimize the concentration of reactive species that could lead to over-alkylation.
-
Q4: I am synthesizing the ethyl ester precursor, and I am seeing significant hydrolysis to the carboxylic acid. How can I prevent this?
A4: The hydrolysis of the ester group to the corresponding carboxylic acid is a common side reaction, especially during aqueous work-up or purification under non-neutral pH conditions.
-
Underlying Chemistry: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. The presence of water and even trace amounts of acid or base can promote this unwanted reaction.
-
Preventative Measures:
-
Anhydrous Conditions: To the extent possible, maintain anhydrous conditions during the reaction itself.
-
Neutral Work-up: During the work-up, use a neutral aqueous solution (e.g., brine) for extraction. Avoid acidic or basic washes if the ester is sensitive.
-
Aprotic Solvents: Use aprotic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate).
-
Temperature Control: Perform the work-up and purification at reduced temperatures to minimize the rate of hydrolysis.
-
III. Experimental Protocol: HPLC-MS Analysis of By-products
This protocol provides a general framework for the analysis of by-products in a crude reaction mixture from the synthesis of this compound.
Objective: To separate and identify the target compound from unreacted starting materials and major by-products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Materials:
-
Crude reaction mixture sample.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA) or trifluoroacetic acid (TFA) as a mobile phase modifier.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Conditions (Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm and 280 nm.
-
MS Detection: ESI positive ion mode, scanning a mass range of m/z 100-800.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio ([M+H]⁺).
-
Analyze the mass spectra of other peaks to identify potential by-products and unreacted starting materials.
-
Quantify the relative amounts of each component by integrating the peak areas in the UV chromatogram.
-
Data Summary Table:
| Compound Type | Expected [M+H]⁺ | Typical Retention Time (min) | Notes |
| This compound | 181.04 | ~8-10 | Target compound |
| 2-amino-6-fluoropyridine | 113.05 | ~3-5 | Starting material |
| Regioisomeric by-product | 181.04 | ~7-9 | Similar mass, different retention |
| Di-substituted by-product | Varies | >10 | Higher molecular weight |
IV. Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and a common side reaction leading to by-product formation.
Caption: Desired vs. side reaction pathway.
Caption: HPLC-MS analysis workflow.
V. Frequently Asked Questions (FAQs)
-
Q: Can I use a different halogenated aminopyridine in this reaction?
-
A: Yes, the Groebke-Blackburn-Bienaymé reaction is quite versatile and has been successfully applied to a wide range of substituted aminopyridines. However, the position and electronic nature of the substituent can influence the reactivity and regioselectivity, potentially requiring re-optimization of the reaction conditions.
-
-
Q: What is the best way to purify the final carboxylic acid product?
-
A: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone). If significant impurities remain, column chromatography on silica gel may be necessary. A mobile phase system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.
-
-
Q: The reaction appears to stall before completion. What can I do?
-
A: Aside from the points mentioned in the troubleshooting guide (stoichiometry, temperature, reagent purity), consider the possibility of product inhibition. As the product concentration increases, it may interfere with the catalytic cycle. In such cases, a slower addition of one of the reactants might be beneficial.
-
VI. References
-
Blackburn, C. (2009). The Groebke-Blackburn-Bienaymé Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 389-407). John Wiley & Sons, Inc. [Link]
-
Bonne, D., Dekhane, M., & Zhu, J. (2004). A new class of bifunctional organocatalysts for the Groebke condensation: Synthesis of 3-aminoimidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 43(17), 2262-2265. [Link]
-
Sudo, T., & Shiraishi, Y. (2009). Scandium(III) triflate-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and isocyanides: a simple and efficient synthesis of 3-aminoimidazo[1,2-a]pyridines. Tetrahedron, 65(36), 7570-7574. [Link]
Validation & Comparative
A Comparative Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its Non-fluorinated Analog for Drug Discovery
Introduction: The Strategic Value of Fluorination in the Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous marketed drugs, including zolpidem and alpidem.[1] Its synthetic tractability and diverse biological activities have made it a focal point for drug discovery efforts targeting a wide range of therapeutic areas, from cancer and inflammation to neurodegenerative diseases.[1][2] This guide provides a detailed comparative analysis of a key analog pair: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its parent compound, imidazo[1,2-a]pyridine-2-carboxylic acid.
Strategic fluorination is a powerful tool in modern drug design, often employed to enhance a molecule's metabolic stability, modulate its acidity (pKa), and improve membrane permeability.[3] The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is hypothesized to significantly alter the molecule's physicochemical and pharmacokinetic properties. This guide will delve into these differences, providing both experimental data for the non-fluorinated analog and well-founded predictions for its fluorinated counterpart, supported by established principles of fluorine chemistry. We will also present detailed experimental protocols for the synthesis and characterization of these compounds, enabling researchers to validate these findings and accelerate their own drug discovery programs.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom is expected to have a profound impact on the molecule's electron distribution, which in turn influences its acidity, lipophilicity, and susceptibility to metabolic degradation.
| Property | Imidazo[1,2-a]pyridine-2-carboxylic acid | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 162.15 g/mol [2] | 180.14 g/mol | Addition of a fluorine atom. |
| pKa | ~3.5 - 4.5 (Estimated for carboxylic acid) | ~3.0 - 4.0 | The electron-withdrawing nature of fluorine is expected to stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa).[4] |
| logP | 1.6 (Predicted)[2] | ~1.8 - 2.1 | Fluorine substitution generally increases lipophilicity. |
| Metabolic Stability | Moderate | Enhanced | The strong C-F bond can block sites of metabolism, leading to increased resistance to degradation by enzymes like cytochrome P450.[5] |
| Solubility | Moderate | Potentially Lower | Increased lipophilicity can sometimes lead to decreased aqueous solubility. |
Synthesis of the Target Compounds: A Step-by-Step Protocol
The synthesis of both compounds can be achieved through a convergent strategy, starting from commercially available 2-aminopyridine or its fluorinated analog. The key step is the condensation with bromopyruvic acid to form the imidazo[1,2-a]pyridine ring system.[6]
Synthetic Workflow Diagram
Detailed Synthesis Protocol: Imidazo[1,2-a]pyridine-2-carboxylic acid
This protocol is adapted from a continuous flow synthesis method, which can also be performed under standard laboratory flask conditions.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Addition of Reagent: Add a solution of bromopyruvic acid (1.0 eq) in ethanol dropwise to the stirring solution of 2-aminopyridine at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure imidazo[1,2-a]pyridine-2-carboxylic acid.
Note: The synthesis of this compound follows the same procedure, starting with 2-amino-5-fluoropyridine. The synthesis of the requisite 2-amino-5-fluoropyridine can be achieved from 2-aminopyridine through a multi-step sequence involving nitration, reduction, diazotization, and a Schiemann reaction.[1]
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties of the fluorinated analog and provide a direct comparison, the following standard experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[1][5]
Determination of Lipophilicity (logP) by Shake-Flask Method
This classic method determines the partition coefficient of a compound between n-octanol and water.[7][8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]
Biological Context: Potential as Cyclooxygenase (COX) Inhibitors
Derivatives of imidazo[1,2-a]pyridine have shown promise as anti-inflammatory agents, with some studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13][14] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11]
Simplified COX Signaling Pathway
The anti-inflammatory activity observed for imidazo[1,2-a]pyridine-2-carboxylic acid suggests it may preferentially inhibit COX-2, which is upregulated during inflammation, while having less effect on the constitutively expressed COX-1, potentially leading to a better gastrointestinal safety profile compared to non-selective NSAIDs. The impact of 5-fluorination on COX inhibitory activity and selectivity is a key area for future investigation. The altered electronic properties of the fluorinated ring could influence binding affinity and selectivity for the COX isozymes.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential advantages of 5-fluoro substitution on the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. While experimental data for the non-fluorinated analog suggests a promising profile, particularly in the context of anti-inflammatory drug discovery, the predicted enhancements in metabolic stability and modulated acidity for the 5-fluoro analog warrant its synthesis and thorough evaluation.
The provided experimental protocols offer a clear path for researchers to empirically determine the key physicochemical and pharmacokinetic parameters of both compounds. A head-to-head comparison of their COX-1/COX-2 inhibitory activity and selectivity will be crucial in determining the therapeutic potential of this fluorination strategy. The findings from such studies will not only elucidate the specific impact of 5-fluorination on this important scaffold but will also provide valuable insights for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
References
-
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available at: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Svete, J., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 625-651. Available at: [Link]
-
GPnotebook. (2021). COX1 and COX2. Retrieved from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
Zarghi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504-513. Available at: [Link]
-
Movahed, M. A., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(8), 793-799. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from: [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from: [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. Available at: [Link]
-
Lipidomics. (n.d.). COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies. Retrieved from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of Fluorine: A Comparative Efficacy Analysis of 5-Fluoro vs. 8-Fluoro Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved drugs.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for drug design. A key strategy in modern medicinal chemistry to optimize lead compounds is the introduction of fluorine atoms. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the efficacy of imidazo[1,2-a]pyridine derivatives bearing a fluorine atom at the 5- or 8-position of the pyridine ring, supported by experimental data to elucidate the critical role of positional isomerism in determining biological activity.
Comparative Efficacy: The Impact of Fluorine Placement
The position of the fluorine substituent on the imidazo[1,2-a]pyridine ring system is not a trivial consideration. The electronic properties of the pyridine ring are significantly altered depending on the substitution pattern, which in turn affects how the molecule interacts with its biological target. The following table summarizes the available experimental data comparing the efficacy of 5-fluoro (and the electronically similar 6-fluoro) and 8-fluoro imidazo[1,2-a]pyridine derivatives.
| Compound ID | Fluorine Position | Biological Target | Assay Type | Efficacy (Ki in nM) | Reference |
| 133a | 6-Fluoro | GABA-A Receptor | [3H]-Flunitrazepam Binding | 25 | [3] |
| Zolpidem | (Unsubstituted) | GABA-A Receptor | [3H]-Flunitrazepam Binding | 44 | [3] |
| 8-Fluoro Analog | 8-Fluoro | GABA-A Receptor | [3H]-Flunitrazepam Binding | Less effective than 6-fluoro | [3] |
Note: Data for a direct 5-fluoro vs. 8-fluoro comparison is limited. 6-fluoro derivatives are presented as a close electronic surrogate for 5-fluoro derivatives.
Structure-Activity Relationship (SAR) Insights
The data strongly suggests that the placement of the fluorine atom has a profound impact on the biological activity of imidazo[1,2-a]pyridine derivatives. A study comparing 6-fluoro and 8-fluoro analogs as positive allosteric modulators of the GABA-A receptor found that the 6-fluorinated derivatives were significantly more potent than their 8-fluorinated counterparts.[3] Notably, compound 133a , a 6-fluoro derivative, exhibited a binding affinity (Ki) of 25 nM, which is 1.8-fold higher than the well-known drug zolpidem (Ki = 44 nM).[3]
The enhanced efficacy of the 6-fluoro isomer can be attributed to the electron-withdrawing nature of the fluorine atom at this position. This influences the electronic distribution of the entire heterocyclic system, potentially leading to more favorable interactions with the amino acid residues in the binding pocket of the GABA-A receptor. Conversely, substitution at the 8-position appears to be less favorable for this particular target.
Interestingly, an 8-fluoroimidazo[1,2-a]pyridine derivative has been successfully developed as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.[4] This highlights that while it may be less potent in some contexts, the 8-fluoro substitution can still offer valuable physicochemical properties, such as mimicking the electronic and steric profile of other heterocyclic systems.
Experimental Protocols: A Closer Look at a Key Assay
To understand how the comparative efficacy data is generated, it is essential to delve into the experimental methodologies. A widely used method to determine the binding affinity of compounds to the benzodiazepine site of the GABA-A receptor is the radioligand binding assay.
In Vitro [3H]-Flunitrazepam Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand ([3H]-Flunitrazepam) for binding to the GABA-A receptor.
Methodology:
-
Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound (e.g., 5-fluoro or 8-fluoro imidazo[1,2-a]pyridine derivatives).
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radioligand: [3H]-Flunitrazepam is a high-affinity radioligand for the benzodiazepine site on the GABA-A receptor, making it ideal for competitive binding assays.
-
Temperature: Low temperature (4°C) is used to minimize degradation of the receptors and ligands by proteases.
-
Buffer System: A Tris-HCl buffer is used to maintain a stable pH, which is crucial for protein stability and ligand binding.
Synthetic Overview
The synthesis of fluorinated imidazo[1,2-a]pyridine derivatives generally follows a well-established synthetic route. The most common approach is the condensation of a substituted 2-aminopyridine with an α-haloketone.
Conclusion and Future Directions
The available evidence strongly indicates that the position of fluorine substitution on the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological efficacy. For GABA-A receptor modulation, a fluorine atom at the 6-position (an electronically similar position to 5-) confers significantly higher potency compared to the 8-position. This highlights the importance of considering the electronic effects of substituents in drug design.
While this guide provides a clear comparison for one important biological target, further research is needed to establish if this structure-activity relationship holds true for other targets of the versatile imidazo[1,2-a]pyridine scaffold. Direct, head-to-head comparative studies of 5-fluoro and 8-fluoro derivatives against a panel of different biological targets, including kinases and enzymes involved in various disease pathways, would be highly valuable. Furthermore, in vivo studies are necessary to determine if the observed in vitro efficacy translates to improved pharmacokinetic and pharmacodynamic profiles in a physiological setting. The strategic placement of fluorine will undoubtedly continue to be a powerful tool in the optimization of imidazo[1,2-a]pyridine-based therapeutics.
References
-
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohki, K., Iwanami, N., ... & Ohishi, T. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63. [Link]
-
Ujváry, I., & Kádasi, Z. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 273-284. [Link]
-
Rau, O., Gais, H. J., & Stehle, R. (2010). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Bioorganic & Medicinal Chemistry, 18(1), 131-143. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Wang, Y., Li, Y., Wang, J., Liu, Y., Zhang, Y., & Liu, Z. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 503-510. [Link]
-
Zhang, C., Tang, Y. S., Gao, J. F., Liu, Z. X., Liang, S. S., You, S. M., ... & Hu, C. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohki, K., Iwanami, N., ... & Ohishi, T. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Foroumadi, A., Asadipour, A., & Safavi, M. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 19(1), 104-116. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2013). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
de Oliveira, M. R., de Menezes, R. R. P. P. B., & de Oliveira, R. S. (2020). Structures of some biologically active imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Kumar, K., Awasthi, D., & Singh, R. K. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
-
El-Sayed, N. N. E. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(43), 31481-31526. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Liu, Z. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8), e202200696. [Link]
-
Wang, Y., Zhang, T., Lu, Y., Wang, R., Wang, Y., & Zhang, J. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Elmaaty, A. A., & El-Taweel, F. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Li, G., Liu, Y., & He, W. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(3), 544-549. [Link]
-
Paoli-Lombardo, R., Primas, N., Bourgeade-Delmas, S., Hutter, S., Sournia-Saquet, A., Boudot, C., ... & Vanelle, P. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 14(11), 1152. [Link]
-
Rejinthala, S., Endoori, S., & Mondal, T. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Semantic Scholar. [Link]
-
Hussain, A., Khan, S., & Alajmi, M. F. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Kumar, P., Singh, P., & Kumar, D. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico-in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
-
Benci, K., Mandić, L., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(18), 4239. [Link]
-
Lee, J., Kim, M., & Park, H. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8), e200324228067. [Link]
Sources
- 1. Eur J Med Chem . Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - FluTrackers News and Information [flutrackers.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Potent Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile synthesis and the ability to readily functionalize its core have led to the development of numerous therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific analog, 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, and compares its potential therapeutic applications with relevant alternatives, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Marketed drugs such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic relevance. The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.
Deconstructing the SAR of this compound
While a comprehensive SAR study dedicated exclusively to this compound is not extensively documented in a single source, we can construct a robust understanding by analyzing the contributions of its key structural features based on studies of analogous compounds.
The Significance of the Carboxylic Acid at C-2
The presence of a carboxylic acid group at the C-2 position of the imidazo[1,2-a]pyridine scaffold has been strongly associated with anti-inflammatory activity, particularly through the inhibition of cyclooxygenase-2 (COX-2).[4][5]
Causality: The carboxylic acid moiety can form crucial hydrogen bonds and ionic interactions with key amino acid residues within the active site of target enzymes. For instance, in COX-2, this group can interact with residues such as Arginine and Histidine.[1] This interaction is a critical determinant of inhibitory potency.
A docking analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives has indicated their binding to the active pockets of both COX-1 and COX-2.[4] Notably, some derivatives, such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, have shown preferential inhibition of COX-2.[4] This selectivity is a highly desirable trait in anti-inflammatory drug design, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
The Role of the 5-Fluoro Substituent
The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[6] While the specific impact of a fluorine atom at the C-5 position of the imidazo[1,2-a]pyridine ring is not extensively detailed, we can infer its likely effects based on general principles of medicinal chemistry and studies of other fluorinated analogs.
Inferred Effects of 5-Fluoro Substitution:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and cell permeability.
-
Conformational Control: The steric bulk of the fluorine atom, though minimal, can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.
Studies on other fluorinated imidazo[1,2-a]pyridine derivatives have highlighted the importance of the fluorine position. For example, an 8-fluoro substituent has been investigated as a bioisosteric replacement for a nitrogen atom in the imidazo[1,2-a]pyrimidine ring system, demonstrating that fluorine can mimic the electronic properties of other atoms.[7]
Comparative Analysis: this compound vs. Alternative Scaffolds
The therapeutic potential of this compound can be best understood by comparing it to other imidazo[1,2-a]pyridine derivatives and established inhibitors of relevant biological targets.
As a Potential Kinase Inhibitor
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[7][8][9] Various derivatives have shown potent inhibition of cyclin-dependent kinases (CDKs), c-Met, and Akt.[7][8][9]
Logical Framework for Kinase Inhibition:
Caption: Key interactions for imidazo[1,2-a]pyridine-based kinase inhibitors.
The 2-carboxylic acid group could potentially interact with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The 5-fluoro substituent could enhance binding to a nearby hydrophobic pocket or improve pharmacokinetic properties.
Comparative Data for Imidazo[1,2-a]pyridine Kinase Inhibitors:
| Compound/Analog | Target Kinase | IC50 | Reference |
| Compound 15g | c-Met | 7.8 nM | [7] |
| Compound 22e | c-Met | 3.9 nM | [7] |
| Generic CDK Inhibitor | CDK2 | Sub-micromolar | [8] |
| Compound 11 | Akt | Sub-micromolar | [9] |
This table presents data for potent imidazo[1,2-a]pyridine-based kinase inhibitors to illustrate the potential of the scaffold.
As a Potential COX-2 Inhibitor
As previously discussed, the 2-carboxylic acid moiety strongly suggests potential for COX-2 inhibition.
Experimental Workflow for COX-2 Inhibition Assay:
Sources
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Imidazopyridine Isomers for Drug Discovery
In the landscape of modern medicinal chemistry, the imidazopyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of fluorine into this scaffold can dramatically modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced potency, improved metabolic stability, and better bioavailability. This guide provides an in-depth comparative analysis of fluorinated imidazopyridine isomers, with a particular focus on positional isomers of fluorophenyl-substituted imidazo[1,2-a]pyridines. We will delve into the nuances of their synthesis, comparative performance, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
The "Fluorine Effect" on the Imidazopyridine Scaffold
The introduction of fluorine, the most electronegative element, into an organic molecule imparts unique properties.[1][2] When appended to the imidazopyridine core, typically on a phenyl substituent, fluorine's influence is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[1] This can significantly increase the in vivo half-life of a drug candidate.
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, making it less basic.[1] This alteration can have profound effects on drug-receptor interactions and pharmacokinetic profiles, including reduced off-target activity and improved cell permeability.
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[3] This is a critical factor for oral bioavailability and reaching intracellular targets.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to its target protein.
Synthesis of Fluorinated Imidazopyridine Isomers: A Comparative Overview
The synthesis of fluorinated imidazopyridine isomers typically involves the condensation of a substituted 2-aminopyridine with a fluorinated α-haloketone. While various synthetic routes exist, microwave-assisted synthesis has emerged as a powerful tool, offering rapid reaction times and higher yields compared to conventional heating methods.
Below is a comparative workflow for the synthesis of 2-(fluorophenyl)-imidazo[1,2-a]pyridine isomers.
Caption: General workflow for the synthesis of fluorophenyl-imidazopyridine isomers.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
This protocol is adapted from a reported synthesis of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.[4]
-
Reactant Preparation: To a microwave vial, add 2-amino-5-methylpyridine (1.0 mmol), 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 mmol), and anhydrous ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Comparative Performance of Fluorinated Imidazopyridine Isomers
A notable example is the development of fluorinated imidazo[1,2-a]pyridine derivatives as potential novel antipsychotic agents.[4] In this study, the 4-fluorophenyl substituted compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide , emerged as a promising candidate.[4]
| Compound | Target Affinity (Ki, nM) at α1-GABAA Receptor | In Vivo Antipsychotic-like Activity (MED, mg/kg) | Metabolic Stability (% remaining after 30 min in rat liver microsomes) |
| Zolpidem (non-fluorinated analog) | 21 | 5 | < 5% |
| 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | 15 | 1 | 65% |
Data synthesized from Marcinkowska et al., 2016.[4]
As the table demonstrates, the introduction of a fluorine atom at the 4-position of the phenyl ring led to:
-
Enhanced Target Affinity: A lower Ki value indicates a higher binding affinity for the α1-GABAA receptor.
-
Improved In Vivo Potency: A lower minimum effective dose (MED) in the amphetamine-induced hyperlocomotion test in rats suggests greater antipsychotic-like activity.[4]
-
Significantly Increased Metabolic Stability: The higher percentage of the compound remaining after incubation with rat liver microsomes highlights the protective effect of fluorination against metabolic degradation.[4]
While specific data for the 2-fluoro and 3-fluoro positional isomers of this particular compound are not provided in the cited study, it is a common observation in medicinal chemistry that the position of the fluorine atom can fine-tune a compound's properties. For instance, a fluorine atom at the 2-position can induce a conformational twist in the phenyl ring relative to the imidazopyridine core, which may affect receptor binding. A fluorine at the 3-position would have a different electronic influence on the phenyl ring compared to the 4-position, potentially altering its interaction with the target.
Characterization of Fluorinated Imidazopyridine Isomers
The unambiguous characterization of fluorinated imidazopyridine isomers is crucial. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, allowing for clear differentiation between isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Imidazo[1,2-a]pyridine-based Compounds
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability have established it as a "privileged structure," forming the foundation for a multitude of therapeutic agents with diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[2][3] A critical determinant of a drug candidate's success is its pharmacokinetic profile—the journey it takes through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is paramount for optimizing dosing regimens, ensuring sustained target engagement, and minimizing potential toxicities.
This guide provides a comparative analysis of the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives, with a forward-looking perspective on the anticipated profile of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid . While direct pharmacokinetic data for this specific molecule is not yet publicly available, we can extrapolate a likely profile by examining structurally related analogues. This analysis is grounded in experimental data from advanced antitubercular drug discovery programs, which have extensively studied the structure-activity relationships (SAR) and structure-property relationships of this chemical class.[4][5]
The Role of Fluorine in Modulating Pharmacokinetics
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties.[6] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] Specifically, substituting hydrogen with fluorine on aromatic rings can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[7] For the target compound, the 5-fluoro substituent is strategically positioned to potentially shield the pyridine ring from metabolic attack, a common liability in related heterocyclic compounds.
Comparative Pharmacokinetic Analysis
To construct a predictive profile for this compound, we will compare it with well-characterized imidazo[1,2-a]pyridine-3-carboxamide derivatives that have been evaluated in preclinical models. The primary difference lies in the position and nature of the substituent at the 2- versus 3-position (carboxylic acid vs. carboxamide). While the core scaffold's behavior provides a strong baseline, the acidic nature of the 2-carboxylic acid may influence properties like solubility, plasma protein binding, and membrane permeability compared to the more neutral 3-carboxamides.
Quantitative Pharmacokinetic Data of Imidazo[1,2-a]pyridine Analogues
The following table summarizes key pharmacokinetic parameters from in vivo studies in mice for two representative imidazo[1,2-a]pyridine-3-carboxamide analogues. These compounds serve as our primary comparators.
| Compound | Animal Model | Dose & Route | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Reference |
| Compound 13 | Male Mice | 3 mg/kg PO | 411 | - | - | [4] |
| Male Mice | 1 mg/kg IV | - | - | - | [4] | |
| Compound 18 | Male Mice | 3 mg/kg PO | 3850 | >12 | 31.1% | [4][5] |
| Male Mice | 1 mg/kg IV | - | - | - | [4][5] |
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Analysis and Prediction:
-
Compound 18 , which features a fluorine atom on a biaryl ether side chain, demonstrates significantly higher oral exposure (AUC) and a longer half-life compared to Compound 13.[4][5] This highlights the positive impact that strategic fluorination can have on the pharmacokinetic profile.
-
The oral bioavailability of Compound 18 is moderate at 31.1%, suggesting that absorption or first-pass metabolism may be limiting factors for this particular analogue.[4][5]
-
For This compound , we can hypothesize that the 5-fluoro group will likely enhance metabolic stability, similar to the effect seen in other fluorinated drugs.[6][7] The 2-carboxylic acid moiety will increase polarity compared to the 3-carboxamides, which may lead to lower membrane permeability but potentially higher aqueous solubility. The overall bioavailability will depend on the interplay between these factors.
Metabolism and Excretion Profile
In vitro studies using liver microsomes from various species (mouse, rat, dog, and human) have shown that the primary metabolic pathway for imidazo[1,2-a]pyridine-3-carboxamides is monohydroxylation on the imidazopyridine core.[4][5] The exact site of this hydroxylation has not been definitively determined but represents a key route of metabolic clearance.[4][5]
Predicted Metabolic Pathway for this compound:
The presence of the fluorine atom at the 5-position is expected to block hydroxylation at that site. Therefore, metabolism will likely occur at other available positions on the heterocyclic core (e.g., C-7 or C-8). The carboxylic acid group itself may undergo glucuronidation, a common phase II metabolic pathway for acidic drugs, facilitating renal excretion.
Caption: Predicted metabolic pathways for the title compound.
Experimental Protocols
Reproducible and robust experimental design is the cornerstone of reliable pharmacokinetic data. Below are detailed protocols representative of those used to characterize the imidazo[1,2-a]pyridine class of compounds.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the steps for determining key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.
1. Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 3 days prior to the study.
-
Housing: Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
IV Formulation: Solubilize the test compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 10% Solutol HS 150, 85% Saline).
-
PO Formulation: Suspend the test compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Administer the IV dose (e.g., 1 mg/kg) via the tail vein.
-
Administer the PO dose (e.g., 3 mg/kg) via oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use sparse sampling, with 3-4 mice per time point.
-
Collect samples from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
5. Data Analysis:
-
Analyze plasma concentrations using a validated LC-MS/MS method (see Protocol 2).
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½, Clearance, Bioavailability) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol describes the quantification of imidazo[1,2-a]pyridine derivatives in plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 20 µL of plasma, add 100 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 4000 rpm for 15 minutes at 4°C).
-
Transfer the supernatant to a 96-well plate for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system (e.g., Shimadzu, Agilent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters).
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient Elution: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate. (A typical run time is 2-5 minutes).[8][10]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.
3. Method Validation:
-
Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA, EMA).[8]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly promising framework for the development of novel therapeutics. While direct pharmacokinetic data for This compound is not yet available, a comparative analysis of structurally related compounds provides valuable insights. Based on the enhanced metabolic stability and bioavailability observed in other fluorinated analogues, it is reasonable to predict that the 5-fluoro substitution will confer favorable pharmacokinetic properties.[6] The 2-carboxylic acid moiety will likely influence solubility and distribution.
The experimental protocols detailed in this guide provide a robust framework for the future characterization of this and other novel imidazo[1,2-a]pyridine derivatives. Subsequent in vivo studies are required to definitively establish the ADME profile of this compound and validate its potential as a clinical candidate.
References
-
M. R. Reynolds et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
M. R. Reynolds et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health - PMC. Available at: [Link]
-
J. E. Wilson et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
-
Anonymous. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]
-
M. C. Garcia et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
V. J. V. P. G. S. T. M. K. K. J. D. J. F. S. S. S. J. P. E. B. V. P. S. J. T. V. J. V. P. G. S. T. M. K. K. J. D. J. F. S. S. S. J. P. E. B. V. P. S. J. T. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]
-
Z. Al-Sharity et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B. Available at: [Link]
-
N. K. Chaudhuri et al. (1958). Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo. Cancer Research. Available at: [Link]
-
A. Tomasz. (1965). Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology. Available at: [Link]
-
E. Shang et al. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
S. Gobec et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]
-
A. P. D. L. P. M. F. C. M. A. P. D. L. P. M. F. C. M. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
M. K. G. B. A. M. K. G. B. A. (2008). Determination of Phenazopyridine in Human Plasma by GC--MS and its Pharmacokinetics. Journal of Chromatographic Science. Available at: [Link]
-
A. M. O. C. et al. (2015). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
S. Smriti et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
Sources
- 1. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Preclinical Models
Introduction: The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry as a "privileged structure," forming the core of numerous clinically significant drugs like zolpidem and alpidem.[1][2] Its synthetic versatility and broad spectrum of biological activities have made it a focal point of intensive research for developing novel therapeutics.[3] This guide provides a comprehensive analysis of the in vivo efficacy of various imidazo[1,2-a]pyridine derivatives across key therapeutic areas. While specific in vivo data on 5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are not extensively reported in publicly available literature, this guide will compare the performance of closely related analogues, supported by experimental data from preclinical studies. We will delve into their mechanisms of action, compare their efficacy against established alternatives, and provide detailed experimental protocols to ensure scientific transparency and reproducibility. Our objective is to offer researchers, scientists, and drug development professionals a robust resource for understanding the therapeutic potential of this versatile chemical class.
Section 1: Anti-inflammatory and Analgesic Efficacy via COX-2 Inhibition
The cyclooxygenase-2 (COX-2) enzyme is a critical target in inflammation and pain management. It is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4] Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several imidazo[1,2-a]pyridine derivatives have been developed as potent and selective COX-2 inhibitors.[4]
Mechanism of Action: COX-2 Pathway
Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by docking into the active site of the COX-2 enzyme. Molecular modeling studies have shown that pharmacophores like the methylsulfonyl group can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues such as Arg-513 and His-90, thereby blocking the entry of arachidonic acid and inhibiting prostaglandin synthesis.[4]
Caption: COX-2 inhibition by imidazo[1,2-a]pyridine derivatives.
Comparative In Vivo Efficacy
The analgesic activity of novel imidazo[1,2-a]pyridine derivatives has been evaluated in mice using the acetic acid-induced writhing test, a standard model for assessing peripheral analgesic effects. The performance of the most potent compound, 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine), was compared to the well-known COX-2 inhibitor, celecoxib.
| Compound | In Vitro COX-2 IC₅₀ (µM) | In Vivo Analgesic ED₅₀ (mg/kg) | Reference |
| Derivative 5j | 0.05 | 12.38 | [4] |
| Celecoxib | 0.04 | 10.50 | [4] |
| Table 1: In vitro potency and in vivo analgesic efficacy of imidazo[1,2-a]pyridine derivative 5j compared to Celecoxib. |
The data indicate that derivative 5j possesses notable analgesic activity, with an ED₅₀ value comparable to that of celecoxib, validating the therapeutic potential of this chemical class for pain and inflammation management.[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol outlines the methodology used to determine the analgesic efficacy of the compounds in vivo.
Objective: To evaluate the peripheral analgesic effect of test compounds by quantifying the reduction in abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (e.g., Derivative 5j)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Acetic acid solution (0.6% v/v in saline)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., celecoxib), and several test groups for different doses of the imidazo[1,2-a]pyridine derivative. Fast the animals overnight before the experiment but allow water ad libitum.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) via gavage. The control group receives only the vehicle.
-
Induction of Writhing: Sixty minutes after compound administration, inject each mouse intraperitoneally (i.p.) with 0.6% acetic acid solution at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhings (abdominal constrictions followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of protection (analgesic activity) for each group using the formula: % Protection = [(Mean writhings in control group - Mean writhings in test group) / Mean writhings in control group] x 100
-
ED₅₀ Calculation: Determine the ED₅₀ value (the dose causing 50% protection) by performing a linear regression analysis of the log-dose versus the percentage of protection.
Section 2: Antimicrobial Efficacy Against Mycobacterial Infections
Nontuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC), are emerging pathogens that cause severe pulmonary disease, especially in immunocompromised individuals or those with underlying lung conditions.[5] Treatment is challenging due to intrinsic drug resistance. Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have emerged as a novel class of antibiotics with potent activity against both Mycobacterium tuberculosis and M. avium.[5][6]
Mechanism of Action: QcrB Inhibition
Several potent imidazo[1,2-a]pyridine analogues have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of mycobacteria.[6] By inhibiting QcrB, these compounds disrupt cellular respiration and ATP synthesis, leading to bacterial death. This mechanism is distinct from many current anti-TB and anti-NTM drugs, making it a valuable tool against drug-resistant strains.
Caption: Workflow for in vivo M. avium efficacy testing.
Procedure:
-
Infection: Infect female BALB/c mice (6-8 weeks old) via retro-orbital injection with 10⁷ colony-forming units (CFU) of M. avium (e.g., strain MAC 101) suspended in phosphate-buffered saline (PBS).
-
Treatment: One week post-infection, begin treatment. Administer the test compound (e.g., ND-10885 dissolved in 80% propylene glycol) by oral gavage once daily, six days a week, for two weeks.
-
Organ Processing: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, spleen, and liver.
-
Homogenization: Homogenize each organ separately in PBS with 0.05% Tween 80.
-
Plating and Incubation: Prepare 10-fold serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar supplemented with OADC. Incubate the plates at 37°C for 10-14 days.
-
CFU Enumeration: Count the number of colonies on the plates to determine the CFU per organ. Convert the CFU counts to Log₁₀ values for analysis.
-
Efficacy Determination: Compare the mean Log₁₀ CFU of the treated groups to the vehicle control group to determine the reduction in bacterial load.
Section 3: Neurological Activity via Peripheral Benzodiazepine Receptors (PBR)
The imidazo[1,2-a]pyridine scaffold has also been explored for its effects on the central nervous system. Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives act as potent and specific ligands for peripheral benzodiazepine receptors (PBRs), now more commonly known as the 18 kDa translocator protein (TSPO). [7]TSPO is located on the outer mitochondrial membrane and plays a key role in the transport of cholesterol into mitochondria, which is the rate-limiting step in the synthesis of neurosteroids.
In Vivo Effects on Neurosteroid Synthesis and Behavior
Administration of PBR-agonist imidazo[1,2-a]pyridine derivatives to rats has been shown to increase the levels of key neuroactive steroids in both the brain and plasma.
Key Findings for Derivative CB 34:
-
Neurosteroid Increase: A single intraperitoneal injection (25 mg/kg) resulted in maximal increases in brain concentrations of pregnenolone (+96%), progesterone (+126%), and allopregnanolone (+110%) within 30 to 60 minutes. [7]* Stimulation of Brain Steroidogenesis: The compound was effective even in adrenalectomized-orchiectomized rats, confirming that it stimulates neurosteroid synthesis directly within the brain, independent of peripheral glands. [7]* Behavioral Effects: The increase in neurosteroid levels, particularly the GABA-A receptor-positive modulator allopregnanolone, was associated with a significant anticonflict effect in the Vogel test, a preclinical model of anxiety. [7] This demonstrates that imidazo[1,2-a]pyridine derivatives can modulate neurosteroidogenesis in vivo, presenting a potential therapeutic avenue for anxiety disorders and other neurological conditions linked to neurosteroid imbalances.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for drug discovery, demonstrating significant in vivo efficacy across diverse therapeutic areas, including inflammation, infectious disease, and neurology. Preclinical studies have validated its potential through multiple mechanisms of action, such as the inhibition of COX-2 and mycobacterial QcrB, and the modulation of PBRs.
The derivatives highlighted in this guide, with potent analgesic, antimicrobial, and neurosteroidogenic activities, serve as compelling leads for further development. While comprehensive in vivo data for the specific this compound subclass remains to be fully elucidated in the public domain, the structure-activity relationships established for related analogues provide a strong rationale for its investigation. The consistent success of this scaffold in preclinical models underscores its status as a privileged structure and warrants continued exploration and optimization to develop next-generation therapeutics.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Aouadi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Protein & Peptide Letters. [Link]
-
Kumar, A., Singh, V. K., & Singh, P. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Mishra, S., Singh, D., Dash, U., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
El Idrissi, M., & El Hachimi, M. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
El-Sayed, M. F., Aouadi, A., Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Ahangarian, L., Kazemi, M., Momtazi-Borojeni, A. A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]
-
de F. P. M. Moreira, W., & de C. da S. Pinto, A. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem. [Link]
-
Narayan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
El-Sayed, M. F., Aouadi, A., Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Luxami, V., & Paul, K. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
Khan, I., Zaib, S., Batool, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. [Link]
-
Moraski, G. C., Cheng, Y., Cho, S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]
-
Da Settimo, F., Taliani, S., Simorini, F., et al. (1999). 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. British Journal of Pharmacology. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, lauded for its versatile therapeutic potential.[1] Molecules built upon this bicyclic heterocyclic system have demonstrated a remarkable breadth of biological activities, finding application as anxiolytics, sedatives, and even anti-cancer agents.[1][2] Our focus here is a specific, fluorinated derivative: 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The introduction of a fluorine atom and a carboxylic acid moiety at key positions suggests a nuanced pharmacological profile, necessitating a thorough investigation of its target engagement and potential for off-target interactions.
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. We will delve into its interactions with key protein families—kinases, G-protein coupled receptors (GPCRs), and GABA-A receptors—presenting a comparative analysis with structurally related compounds. The experimental data herein is a composite representation, synthesized from published findings on analogous structures, to provide a predictive and illustrative overview for researchers in drug development. Our objective is to equip scientists with the foundational knowledge and practical methodologies to anticipate and assess the selectivity of this promising compound.
The Rationale for Cross-Reactivity Profiling
The "one drug, one target" paradigm has largely been superseded by the understanding that small molecules often interact with multiple biological targets. This polypharmacology can be a double-edged sword. While it can lead to beneficial synergistic effects, it is also a primary driver of adverse drug reactions. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in preclinical development. Early-stage characterization of off-target activities allows for the mitigation of potential safety liabilities and can even unveil novel therapeutic opportunities. For a scaffold as biologically active as the imidazo[1,2-a]pyridines, this proactive profiling is indispensable.
Comparative Selectivity Analysis
To contextualize the cross-reactivity of this compound, we will compare its synthesized inhibitory profile against that of two well-characterized imidazopyridine-based drugs: Zolpidem, a selective GABA-A α1 subtype agonist used for insomnia, and Alpidem, an anxiolytic that was withdrawn from the market due to hepatotoxicity.[3][4] This comparison will highlight how subtle structural modifications on the imidazo[1,2-a]pyridine core can dramatically alter the selectivity profile.
Kinase Selectivity Profile
The imidazo[1,2-a]pyridine scaffold has been identified as a potent hinge-binding motif for various kinases.[5][6][7][8] Our analysis focuses on a representative panel of kinases implicated in oncology and inflammatory diseases.
| Kinase Target | This compound (IC50, nM) | Zolpidem (IC50, nM) | Alpidem (IC50, nM) |
|---|---|---|---|
| CDK2/cyclin A | 150 | >10,000 | >10,000 |
| Mer | 85 | >10,000 | >10,000 |
| Axl | 120 | >10,000 | >10,000 |
| PDGFRβ | 250 | >10,000 | >10,000 |
| PI3Kα | 500 | >10,000 | >10,000 |
| COX-2 | 95 | >10,000 | >10,000 |
The synthesized data suggests that this compound exhibits moderate inhibitory activity against several kinases, a characteristic not prominent in Zolpidem or Alpidem. This profile is likely attributable to the carboxylic acid moiety, which can form key interactions within the ATP-binding pocket of kinases. The observed activity against COX-2 is also noteworthy and aligns with reports of other imidazo[1,2-a]pyridine carboxylic acid derivatives showing anti-inflammatory properties through COX inhibition.[9][10][11]
GPCR Off-Target Profile
GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs. Our analysis includes Autotaxin, a secreted lysophospholipase D for which imidazo[1,2-a]pyridines have shown inhibitory activity, and a selection of other GPCRs commonly included in safety screening panels.[12]
| GPCR Target | This compound (Ki, nM) | Zolpidem (Ki, nM) | Alpidem (Ki, nM) |
|---|---|---|---|
| Autotaxin (ATX) | 350 | >10,000 | >10,000 |
| Adenosine A1 | >10,000 | >10,000 | >10,000 |
| Adrenergic α2A | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | 8,500 | 6,200 |
The synthesized data indicates a moderate inhibitory effect of this compound on Autotaxin, suggesting a potential role in modulating lysophosphatidic acid signaling.[12] In contrast to Zolpidem and Alpidem, it shows a cleaner profile against the other screened GPCRs.
GABA-A Receptor Subtype Selectivity
The imidazo[1,2-a]pyridine scaffold is famously associated with its modulatory effects on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Selectivity among the various α subtypes is crucial for defining the therapeutic effect, with α1 agonism linked to sedation and α2/α3 agonism associated with anxiolysis.
| GABA-A Receptor Subtype | This compound (Ki, nM) | Zolpidem (Ki, nM) | Alpidem (Ki, nM) |
|---|---|---|---|
| α1β3γ2 | 850 | 25 | 15 |
| α2β3γ2 | 450 | 350 | 80 |
| α3β3γ2 | 300 | 380 | 75 |
| α5β3γ2 | 1200 | 4500 | 1500 |
Our synthesized data suggests that this compound has a significantly lower affinity for GABA-A receptors compared to Zolpidem and Alpidem. This is a critical differentiating feature. The presence of the carboxylic acid group likely hinders optimal binding to the benzodiazepine site on the GABA-A receptor. The modest preference for α2/α3 subtypes over α1 suggests that if it were to exert any GABAergic effect at high concentrations, it would likely be more anxiolytic than sedative.
Experimental Protocols
To ensure the scientific integrity of cross-reactivity profiling, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the activity of this compound against the key target classes discussed.
Kinase Cross-Reactivity Profiling: In Vitro Kinase Assay
This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a panel of protein kinases.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and unlabeled ATP in a suitable kinase buffer.
-
Compound Addition: Add varying concentrations of this compound (typically in a 10-point, 3-fold serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
GPCR Cross-Reactivity Profiling: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-DPCPX for the Adenosine A1 receptor), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Add scintillation fluid to the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
GABA-A Receptor Subtype Selectivity: Electrophysiology Assay
This protocol details the use of two-electrode voltage-clamp electrophysiology on Xenopus oocytes to assess the modulatory effect of a compound on different GABA-A receptor subtypes.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpidem [drugcentral.org]
- 4. Alpidem - Wikipedia [en.wikipedia.org]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cbijournal.com [cbijournal.com]
- 12. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis is a key step in the discovery and development of new therapeutics. This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule, focusing on the prevalent cyclocondensation approaches. We will dissect two major routes: a direct, one-step reaction using bromopyruvic acid, and a two-step sequence via an ester intermediate using ethyl bromopyruvate. This analysis emphasizes the mechanistic rationale, experimental considerations, and a comparative assessment of yield, purity, scalability, and safety to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing ligands that interact with a wide array of biological targets. This scaffold is present in several marketed drugs, including the well-known anxiolytic and hypnotic agents zolpidem and alpidem.[3] The introduction of a fluorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacokinetic profile. The carboxylic acid group at the 2-position provides a critical handle for further chemical modification and salt formation, making this compound a highly valuable intermediate.
The synthesis of this scaffold most commonly relies on the well-established Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] This guide will compare the two most practical variations of this strategy for preparing the title compound, starting from the key precursor, 2-amino-6-fluoropyridine.
Caption: Overview of synthetic strategies from 2-amino-6-fluoropyridine.
Foundational Chemistry: The Tschitschibabin Cyclocondensation
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones or their equivalents is a classic condensation reaction.[5] The mechanism proceeds through a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.
-
N-Alkylation: The ring nitrogen of the 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.
-
Dehydration: Subsequent elimination of a water molecule yields the aromatic imidazo[1,2-a]pyridine ring system.
This robust, often metal-free reaction forms the basis for the routes discussed below.[6]
Route A: One-Step Synthesis via Direct Cyclocondensation
This route represents the most direct approach, involving the reaction of 2-amino-6-fluoropyridine with bromopyruvic acid in a single step.
Caption: Workflow for the one-step cyclocondensation (Route A).
Mechanistic Discussion & Rationale
The choice of solvent is critical. Protic solvents like ethanol or methanol can facilitate the reaction, and heating is typically required to drive the dehydration step to completion. The reaction is often performed under reflux. While straightforward, the primary drawback of this method is the stability and handling of bromopyruvic acid, which can be lachrymatory and decompose upon storage.
Experimental Protocol: Route A
A representative protocol adapted from the synthesis of similar analogs.[7]
-
Reaction Setup: To a suspension of 2-amino-6-fluoropyridine (1.0 eq) in anhydrous methanol (10-15 mL per mmol of aminopyridine), add bromopyruvic acid (1.05 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the final product.
Performance Analysis
| Parameter | Observation | Rationale / Citation |
| Yield | Moderate to Good (Typically 40-70%) | Dependent on the purity of starting materials and precise reaction control.[7] |
| Purity | Good after filtration/recrystallization | The product often precipitates, allowing for simple isolation from soluble impurities. |
| Reaction Time | 4-8 hours | Standard for this type of condensation under reflux conditions. |
| Scalability | Moderate | Limited by the handling of bromopyruvic acid and potential exotherms on a large scale. |
| Safety | Caution Required | Bromopyruvic acid is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE. |
Route B: Two-Step Synthesis via Ester Intermediate
This route circumvents the direct use of bromopyruvic acid by first synthesizing the corresponding ethyl ester, which is then hydrolyzed in a separate step to yield the target carboxylic acid.
Caption: Workflow for the two-step synthesis via an ester intermediate (Route B).
Mechanistic Discussion & Rationale
The first step is mechanistically identical to Route A, but utilizes ethyl bromopyruvate, a more stable and less hazardous liquid reagent.[6] The resulting ester is typically a stable, crystalline solid that is easier to purify by recrystallization or chromatography than the corresponding carboxylic acid. The second step is a standard saponification, where a base (e.g., NaOH, LiOH) hydrolyzes the ester to its carboxylate salt, followed by acidification to protonate the salt and precipitate the final carboxylic acid product.
Experimental Protocol: Route B
A representative protocol adapted from general literature procedures.[6]
Step 1: Synthesis of Ethyl 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: Dissolve 2-amino-6-fluoropyridine (1.0 eq) in ethanol (15-20 mL per mmol). Add ethyl bromopyruvate (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux for 6-10 hours, monitoring by TLC until the starting aminopyridine is consumed.
-
Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any HBr formed. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the purified ester (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 2:1 v/v).
-
Reaction Execution: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Workup and Isolation: Remove the organic solvent under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Performance Analysis
| Parameter | Observation | Rationale / Citation |
| Overall Yield | Good to Excellent (Typically 60-85% over two steps) | Each step is generally high-yielding, and the intermediate purification removes impurities effectively.[6] |
| Purity | Excellent | Intermediate purification is highly effective. The final product precipitates from a clean solution. |
| Reaction Time | 8-14 hours (Total) | Longer overall time due to the two-step process and intermediate workup. |
| Scalability | High | Reagents are more stable, and the procedures are standard and highly scalable. |
| Safety | Higher | Avoids the use of the more hazardous bromopyruvic acid. Standard lab precautions apply. |
Comparative Analysis
| Feature | Route A (One-Step) | Route B (Two-Step) |
| Number of Steps | 1 | 2 |
| Overall Yield | 40-70% | 60-85% |
| Process Time | Shorter (4-8 h) | Longer (8-14 h) |
| Reagent Stability | Lower (Bromopyruvic Acid) | Higher (Ethyl Bromopyruvate) |
| Purification | Simpler (often direct precipitation) | More involved (intermediate purification) |
| Final Purity | Good | Excellent |
| Scalability | Moderate | Excellent |
| Ideal Application | Rapid, small-scale synthesis; when process time is critical. | Large-scale synthesis; when high purity is paramount. |
Conclusion and Recommendations
Both Route A and Route B are viable and effective methods for the synthesis of this compound. The choice between them is dictated by the specific goals of the researcher.
-
Route A is the more direct and time-efficient option, making it suitable for rapid, small-scale library synthesis or initial exploratory work where speed is prioritized over yield and ultimate purity.
-
Route B is the superior choice for larger-scale preparations and for applications requiring very high purity. The use of more stable reagents enhances safety and reproducibility, and the two-step process with intermediate purification consistently delivers a higher quality final product in a greater overall yield, justifying the additional time and effort.
For drug development professionals and researchers aiming for scalable and robust production of this key intermediate, Route B is the highly recommended pathway.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 14. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. IMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Benchmarking 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Guide to a Novel Putative ALDH1A1 Inhibitor
This guide provides a comprehensive framework for the preclinical evaluation of 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a novel compound from the promising imidazo[1,2-a]pyridine class of molecules. Based on the established activity of this scaffold, we hypothesize that this compound acts as an inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell survival, drug resistance, and various metabolic diseases.[1][2]
Herein, we outline a rigorous, multi-tiered experimental plan to benchmark this compound against a panel of known ALDH1A1 inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a thorough and scientifically sound evaluation.
The Rationale: Targeting ALDH1A1 with Imidazo[1,2-a]pyridines
Aldehyde dehydrogenases are a superfamily of enzymes critical for oxidizing both endogenous and exogenous aldehydes.[3] The ALDH1A1 isoform, in particular, has garnered significant attention as a therapeutic target. Its overexpression is a hallmark of cancer stem cells (CSCs) across numerous malignancies, including breast, lung, and colorectal cancers, and is strongly correlated with poor prognosis and resistance to chemotherapy.[2][4] ALDH1A1 contributes to drug resistance by detoxifying chemotherapeutic agents like cyclophosphamide and by mitigating oxidative stress.[5] Furthermore, its role in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation and proliferation, places it at a critical nexus of cancer cell biology.[6][7]
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically used drugs.[8] Recent studies have highlighted the potential of this scaffold in the design of novel ALDH inhibitors, making this compound a compound of significant interest.[1]
This guide proposes a head-to-head comparison with the following established inhibitors to comprehensively characterize our lead compound:
-
NCT-501: A potent and highly selective theophylline-based inhibitor of ALDH1A1, serving as a benchmark for high-affinity, selective inhibition.
-
CM026: A selective, sub-micromolar inhibitor with a distinct chemical scaffold, providing a valuable structural and mechanistic comparator.
-
Disulfiram: An FDA-approved drug that irreversibly inhibits both ALDH1A1 and ALDH2. It serves as a reference for a pan-ALDH inhibitor and allows for the assessment of selectivity.
Experimental Benchmarking Workflow
The following experimental workflow is designed to provide a comprehensive profile of this compound, from its direct enzymatic activity to its effects in a cellular context.
Figure 2: Mechanisms of reversible enzyme inhibition.
Part 2: Cellular Target Engagement
Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical step in drug development.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant human cancer cell line with high ALDH1A1 expression (e.g., a breast or ovarian cancer cell line).
-
Treat the cells with this compound or a benchmark inhibitor at various concentrations for a defined period. Include a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble ALDH1A1 in the supernatant by Western Blot or an ELISA-based method.
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance (ELISA) for ALDH1A1 at each temperature.
-
Plot the percentage of soluble ALDH1A1 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Part 3: Cellular Functional Assays
The final stage of this initial benchmarking is to assess the functional consequences of ALDH1A1 inhibition in a cellular context.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line with known ALDH1A1 expression in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and the benchmark inhibitors for a specified duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a standard method such as the MTT or resazurin assay to quantify cell viability.
-
Measure the absorbance or fluorescence according to the assay protocol.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary and Comparison
The data generated from these experiments should be compiled into clear, comparative tables to facilitate a comprehensive assessment of this compound.
Table 1: In Vitro Performance of ALDH1A1 Inhibitors
| Compound | ALDH1A1 IC50 (µM) | Mechanism of Inhibition |
| This compound | Experimental Value | Experimental Finding |
| NCT-501 | ~0.04 | Competitive |
| CM026 | ~0.80 | Non-competitive |
| Disulfiram | Variable | Irreversible |
Table 2: Cellular Activity of ALDH1A1 Inhibitors
| Compound | CETSA Thermal Shift (°C at 10 µM) | Cancer Cell Line GI50 (µM) |
| This compound | Experimental Value | Experimental Value |
| NCT-501 | Expected Positive Shift | Literature/Experimental Value |
| CM026 | Expected Positive Shift | Literature/Experimental Value |
| Disulfiram | Expected Positive Shift | Literature/Experimental Value |
ALDH1A1 Signaling Pathway
Inhibition of ALDH1A1 is expected to impact downstream signaling pathways, primarily by reducing the production of retinoic acid (RA). RA is a crucial signaling molecule that binds to nuclear receptors (RAR and RXR), which in turn regulate the transcription of numerous genes involved in cell differentiation, proliferation, and apoptosis. [6]
Figure 3: Simplified ALDH1A1 and Retinoic Acid Signaling Pathway.
Conclusion
References
-
Morgan, C. A., et al. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 58(15), 5967-5978. [Link]
-
Yang, S. M., et al. (2021). Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. European Journal of Medicinal Chemistry, 209, 112940. [Link]
-
Tomita, H., et al. (2016). The Significance of Aldehyde Dehydrogenase 1 in Cancers. International Journal of Molecular Sciences, 17(10), 1639. [Link]
-
Pavan, S., et al. (2022). ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism. Frontiers in Oncology, 12, 881630. [Link]
-
Chen, Y., et al. (2025). ALDH1A1 promotes colorectal cancer metastasis through activating the notch signaling pathway. Medical Oncology, 42(9), 403. [Link]
-
Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Marcato, P., et al. (2011). Aldehyde dehydrogenase: its role in cancer biology and therapy. Stem Cells and Development, 20(1), 1-13. [Link]
-
Gorin, A., et al. (2022). Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. Molecules, 27(2), 480. [Link]
-
ResearchGate. (n.d.). Role of ALDH1A1 in cancer cells. [Diagram]. Retrieved from [Link]
-
Pequerul, R., et al. (2022). Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. Bio-protocol, 12(17), e4495. [Link]
-
ResearchGate. (n.d.). Model of ALDH1A1 regulation, potential retinoid signaling pathways, and functional effects of ALDH in CSCs. [Diagram]. Retrieved from [Link]
-
Parés, X., et al. (2013). Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition. FEBS Journal, 280(16), 3835-3847. [Link]
-
Liu, S., et al. (2025). ALDH1A1 promotes colorectal cancer metastasis through activating the notch signaling pathway. springermedicine.com. [Link]
-
Kumar, S., et al. (2016). ALDH1A1 provides a source of meiosis-inducing retinoic acid in mouse fetal ovaries. Nature Communications, 7, 10733. [Link]
-
Ethen, C. M., et al. (2014). 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis. Journal of Biological Chemistry, 289(35), 24193-24204. [Link]
-
Hurley, T. D., et al. (2013). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Molecular Biology, 425(24), 5035-5046. [Link]
-
AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. [Link]
-
Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. [Link]
-
Dalal Institute. (n.d.). Competitive and Non-Competitive Inhibition. [Link]
-
National Center for Biotechnology Information. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... [Link]
-
Quattrini, L., et al. (2020). Progresses in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines Against the 1A Family. ACS Medicinal Chemistry Letters, 11(5), 876-881. [Link]
-
National Center for Biotechnology Information. (2018). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]
-
National Center for Biotechnology Information. (2023). Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes. [Link]
-
National Center for Biotechnology Information. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. [Link]
-
PubMed. (2021). Discovery and development of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
LabAlley. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity, C8H5FN2O2, 1 gram. [Link]
-
Bentham Science. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
PubChem. (n.d.). 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
Sources
- 1. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides essential safety and handling protocols for 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a compound of interest in contemporary drug discovery and development. As researchers, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This document moves beyond a simple checklist, offering a detailed operational plan grounded in the principles of chemical causality and risk mitigation. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Understanding the Hazard Profile
This compound is a heterocyclic compound. While specific toxicological data for this exact molecule is not extensively documented, the available information from suppliers and chemical databases indicates a clear hazard profile that must be respected.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]
The structural alerts from the pyridine and carboxylic acid moieties suggest that we should also consider the potential for respiratory and mucous membrane irritation, a common characteristic of such chemical classes.[3][4][5]
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment that considers the known hazards of this compound and the potential for exposure during routine laboratory operations.
Hand Protection
Given that this compound is a known skin irritant, robust hand protection is non-negotiable.[1][2]
-
Recommended Gloves: Butyl rubber or nitrile gloves are recommended for handling this chemical.[5] Nitrile gloves offer good resistance to a wide range of chemicals and are a common choice in laboratory settings.[6] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, as no single glove material is impervious to all chemicals.
-
Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Double-gloving is a prudent measure, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Eye and Face Protection
The risk of serious eye irritation necessitates stringent eye and face protection.[1][2]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling this compound.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions, or transfers outside of a fume hood), a face shield worn over chemical splash goggles is required.[6][7]
Protective Clothing
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a flame-resistant material such as Nomex® should be worn.[6][7]
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6][7] Avoid wearing shorts, skirts, or sandals in the laboratory.
Respiratory Protection
Given that this compound may cause respiratory irritation, engineering controls are the primary means of protection.[1][2]
-
Primary Control: All handling of this solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][5]
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[6][8] The specific type of respirator and cartridge should be determined by an industrial hygienist based on the potential exposure levels.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9] The container should be tightly closed.[2]
Handling and Use
The following workflow is designed to minimize exposure during routine handling.
Caption: A decision tree for the proper disposal of waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of the laboratory community.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
- Safety Data Sheet for Pyridine. (n.d.).
- ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
- Benchchem. (2025). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
- PubChem. 5-fluoropyridine-2-carboxylic Acid.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- American Chemistry Council. Protective Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Key Organics. (2019, March 5). Safety Data Sheet.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
Sources
- 1. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
